ML353
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H15FN2O |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-[5-[2-(3-fluorophenyl)ethynyl]-2-pyridinyl]methanone |
InChI |
InChI=1S/C19H15FN2O/c20-17-3-1-2-13(8-17)4-5-14-6-7-18(21-10-14)19(23)22-11-15-9-16(15)12-22/h1-3,6-8,10,15-16H,9,11-12H2 |
InChI Key |
PEDQCOLPUZUUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=NC=C(C=C3)C#CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
ML353: A Silent Allosteric Modulator of the Metabotropic Glutamate Receptor 5 (mGlu5)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The metabotropic glutamate receptor 5 (mGlu5), a Class C G protein-coupled receptor (GPCR), is a key player in excitatory synaptic transmission and neuronal plasticity. Its dysregulation has been implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Allosteric modulation of mGlu5 offers a nuanced approach to regulating its activity, providing advantages over traditional orthosteric ligands in terms of subtype selectivity and preserving the temporal and spatial dynamics of endogenous signaling. ML353 has emerged as a potent and selective silent allosteric modulator (SAM) of mGlu5, offering a unique pharmacological tool to dissect the receptor's function and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and a focus on the signaling pathways it influences.
This compound: Mechanism of Action and Quantitative Profile
This compound is a member of the picolinamide acetylene class of molecules and acts as a silent allosteric modulator at the MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site on the mGlu5 receptor.[1] Unlike positive allosteric modulators (PAMs) which enhance agonist activity, or negative allosteric modulators (NAMs) which inhibit it, SAMs bind to the allosteric site without altering the receptor's response to the endogenous agonist, glutamate.[1] The primary function of a SAM like this compound is to competitively occupy the allosteric site, thereby blocking the binding and subsequent effects of other allosteric modulators.[1]
Data Presentation: Quantitative Profile of this compound
The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Value | Species | Assay | Reference |
| Binding Affinity (Ki) | 18.2 nM | Rat | Radioligand binding assay with [3H]methoxy-PEPy | [2] |
| Functional Activity | No intrinsic agonist or antagonist activity on glutamate-mediated calcium mobilization. | Rat | Calcium Mobilization Assay | [1] |
| Solubility (PBS, pH 7.4) | 16.9 µM (6.0 µg/mL) | N/A | In-house solubility testing | [1][2] |
| Selectivity | >200-fold selective over mGlu1, 2-4, 6-8 | N/A | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and other mGlu5 allosteric modulators are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the mGlu5 receptor.
Principle: This competitive binding assay utilizes a radiolabeled ligand that specifically binds to the MPEP allosteric site on mGlu5. The ability of a non-labeled compound, such as this compound, to displace the radioligand is measured, and from this, its binding affinity is calculated. The most commonly used radioligand for the mGlu5 MPEP site is [3H]methoxy-PEPy.
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
[3H]methoxy-PEPy (radioligand)
-
This compound (or other test compounds)
-
MPEP (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-mGlu5 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate and wash the resulting pellet.
-
Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of [3H]methoxy-PEPy (typically at or near its Kd value).
-
Add increasing concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled MPEP (e.g., 10 µM) to a separate set of wells.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay is used to determine the effect of this compound on mGlu5-mediated intracellular calcium release.
Principle: Activation of the Gq-coupled mGlu5 receptor leads to the release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
This compound, a known mGlu5 PAM, and a known mGlu5 NAM
-
Glutamate or another mGlu5 agonist (e.g., DHPG)
-
Fluo-4 AM (calcium indicator dye)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
A fluorescence plate reader capable of kinetic reads
Procedure:
-
Cell Plating:
-
Plate HEK293-mGlu5 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with Fluo-4 AM in assay buffer and incubate for approximately 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence plate reader.
-
To test for agonist/antagonist activity of this compound:
-
Add varying concentrations of this compound and measure the fluorescence signal over time.
-
Subsequently, add a fixed concentration of glutamate (e.g., EC80) to assess any antagonist effects.
-
-
To test for blockade of a PAM:
-
Pre-incubate the cells with this compound.
-
Add a known mGlu5 PAM followed by an EC20 concentration of glutamate and measure the fluorescence.
-
-
To test for blockade of a NAM:
-
Pre-incubate the cells with this compound.
-
Add a known mGlu5 NAM followed by an EC80 concentration of glutamate and measure the fluorescence.
-
-
-
Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
Plot the change in fluorescence against time to visualize the calcium transient.
-
For dose-response curves, plot the peak fluorescence response against the compound concentration to determine EC50 or IC50 values.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more downstream measure of Gq signaling.
Principle: Activation of the Gq pathway leads to the production of inositol trisphosphate (IP3), which is rapidly metabolized to IP1. In the presence of LiCl, which blocks the degradation of IP1, its accumulation can be measured as a stable marker of Gq activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for IP1 detection.
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
This compound and other test compounds
-
Glutamate
-
LiCl
-
HTRF IP-One assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody)
-
An HTRF-compatible plate reader
Procedure:
-
Cell Stimulation:
-
Plate cells in a suitable microplate.
-
Add test compounds (this compound, PAM, NAM) followed by glutamate in a stimulation buffer containing LiCl.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to the wells.
-
Incubate at room temperature for at least 1 hour.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor/donor emission).
-
The signal is inversely proportional to the amount of IP1 produced.
-
Generate dose-response curves to determine EC50 or IC50 values.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of a key downstream signaling pathway.
Principle: mGlu5 activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The level of phosphorylated ERK1/2 (pERK1/2) can be quantified relative to the total amount of ERK1/2 using methods like Western Blotting or HTRF.
Materials (for Western Blotting):
-
Primary cortical neurons or HEK293-mGlu5 cells
-
This compound and other test compounds
-
Glutamate
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against pERK1/2 and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure (for Western Blotting):
-
Cell Treatment and Lysis:
-
Treat cells with compounds as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and express the pERK1/2 signal as a ratio to the total ERK1/2 signal.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the logical framework of mGlu5 allosteric modulation.
Canonical mGlu5 Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway of the mGlu5 receptor.
Non-Canonical mGlu5 Signaling Pathways
Caption: Overview of non-canonical mGlu5 signaling pathways.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for the characterization of this compound.
Logical Relationship of mGlu5 Allosteric Modulators
Caption: Logical framework of mGlu5 allosteric modulation by PAMs, NAMs, and SAMs.
Structure-Activity Relationship (SAR) of Picolinamide Acetylene mGlu5 Modulators
The picolinamide acetylene scaffold has proven to be a versatile template for the development of various mGlu5 allosteric modulators. The structure-activity relationship (SAR) within this series reveals that subtle structural modifications can lead to profound changes in pharmacological activity, shifting a compound from a PAM to a SAM or even a NAM.
Key regions of the picolinamide acetylene scaffold that influence its activity include:
-
The "Western" Aryl Group: Modifications to the phenylacetylene moiety can significantly impact potency and selectivity.
-
The "Eastern" Amide Group: The substituent on the picolinamide amide is crucial for determining the mode of allosteric modulation. Small changes in this region can switch a compound's profile from a PAM to a SAM. For this compound, the specific bicyclic amide structure is key to its silent allosteric modulator profile.
The development of this compound arose from the exploration of "inactive" compounds within a series of potent mGlu5 PAMs and ago-PAMs.[1] This highlights a key principle in allosteric modulator drug discovery: compounds that lack positive or negative modulatory activity in initial screens may still possess high affinity for the allosteric site and function as valuable SAMs.
Conclusion
This compound is a high-affinity, selective, and potent silent allosteric modulator of the mGlu5 receptor. Its unique pharmacological profile, characterized by its ability to bind to the MPEP allosteric site without affecting glutamate-mediated signaling while blocking the action of other allosteric modulators, makes it an invaluable tool for both basic research and drug discovery. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex roles of mGlu5 in health and disease and in the development of novel therapeutics targeting this important receptor.
References
The Discovery and Development of ML353: A Silent Allosteric Modulator of mGlu5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML353 is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGlu5), a G-protein coupled receptor critically involved in synaptic plasticity and neuronal signaling. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of this compound. It is intended to serve as a detailed resource for researchers in neuroscience and drug development, offering insights into the experimental methodologies and key data that define this important research tool. This compound's unique pharmacological profile as a high-affinity SAM that binds to the MPEP allosteric site without modulating glutamate-induced calcium mobilization makes it a valuable probe for dissecting the nuanced roles of mGlu5 in both physiological and pathological states.
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a key player in the modulation of excitatory synaptic transmission in the central nervous system. Its involvement in a range of neurological and psychiatric disorders has made it a prime target for therapeutic intervention. Allosteric modulation of mGlu5 offers a sophisticated approach to fine-tune receptor activity with greater subtype selectivity and a lower potential for the side effects associated with orthosteric ligands. While positive (PAMs) and negative (NAMs) allosteric modulators have been extensively studied, silent allosteric modulators (SAMs) represent a unique class of ligands. SAMs bind to an allosteric site but do not, on their own, alter the receptor's response to the endogenous agonist, glutamate. Their utility lies in their ability to competitively block the binding of other allosteric modulators and to potentially reveal biased signaling pathways.
This compound emerged from a screening campaign to identify high-affinity mGlu5 SAMs, offering a significant improvement in potency over the prototypical SAM, 5MPEP.[1] This guide details the discovery and development of this compound, presenting its synthesis, key in vitro characteristics, and the experimental protocols used for its evaluation.
Discovery and Synthesis of this compound
This compound, with the chemical name (3-azabicyclo[3.1.0]hexan-3-yl)(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone, was identified through a focused effort to develop potent and selective SAMs for mGlu5. The synthesis of this compound is a two-step process, as outlined in the NIH Probe Report.[1]
Synthesis Workflow
References
ML353: A Comprehensive Technical Guide to its Binding Affinity and Selectivity for mGlu5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of ML353, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGlu5). The following sections detail its binding affinity, selectivity profile against other receptors, the experimental protocols used for its characterization, and visual representations of key biological and experimental pathways.
Quantitative Data Summary
The binding affinity and selectivity of this compound for the mGlu5 receptor have been rigorously characterized. The data presented below is crucial for understanding its potency and specificity as a pharmacological tool.
| Compound | Parameter | Value | Assay | Receptor/Target |
| This compound | Ki | 18.2 nM | [3H]-methoxyPEPy Radioligand Binding | mGlu5 |
| This compound | Selectivity | >200-fold | Functional or Binding Assays | mGlu1, 2-4, 6-8 |
| This compound | % Inhibition (at 10 µM) | 81% | Eurofins Lead Profiler Screen | 5-HT2B |
| This compound | % Inhibition (at 10 µM) | 55% | Eurofins Lead Profiler Screen | Dopamine Transporter (DAT) |
| 5MPEP | Ki | 388 nM | [3H]-methoxyPEPy Radioligand Binding | mGlu5 |
Table 1: Binding Affinity and Selectivity of this compound. This table summarizes the key quantitative data for this compound, including its high-affinity binding to mGlu5 and its selectivity against other mGlu receptors and off-target proteins. For comparison, the binding affinity of the earlier mGlu5 SAM, 5MPEP, is also included.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and functional profile of this compound.
[3H]-methoxyPEPy Radioligand Binding Assay for mGlu5
This protocol is used to determine the binding affinity (Ki) of this compound for the mGlu5 receptor by measuring its ability to displace the radiolabeled MPEP-site antagonist, [3H]-methoxyPEPy.
Materials:
-
HEK293A cells expressing rat mGlu5 receptor
-
Cell membrane preparation
-
[3H]-methoxyPEPy (Radioligand)
-
This compound (Test Compound)
-
MPEP (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris, 0.9% NaCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (PEI-soaked)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293A cells expressing rat mGlu5.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [3H]-methoxyPEPy (at a concentration near its Kd, e.g., 2-5 nM), and vehicle.
-
Non-specific Binding (NSB): Assay buffer, [3H]-methoxyPEPy, and a high concentration of unlabeled MPEP (e.g., 10 µM).
-
Displacement: Assay buffer, [3H]-methoxyPEPy, and varying concentrations of this compound.
-
-
Initiate the binding reaction by adding the cell membrane preparation (typically 40 µg of protein per well) to each well.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through PEI-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filters into scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay is used to determine whether a compound acts as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or a silent allosteric modulator (SAM) by measuring changes in intracellular calcium levels in response to receptor activation.
Materials:
-
HEK293A cells expressing rat mGlu5 receptor
-
Fluo-4 AM (calcium-sensitive fluorescent dye)
-
Glutamate (orthosteric agonist)
-
This compound (Test Compound)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Plate HEK293A-mGlu5 cells in 96- or 384-well plates and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Add Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C.
-
-
Assay Protocol (SAM determination):
-
A "triple-add" protocol is often used to identify different types of modulators. For SAM characterization, a fold-shift assay is employed.
-
Add varying concentrations of this compound to the cells and incubate for a short period.
-
Add a concentration-response curve of glutamate.
-
Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Generate concentration-response curves for glutamate in the presence and absence of this compound.
-
A SAM, like this compound, will not significantly shift the glutamate concentration-response curve (fold-shift value near unity, typically between 0.7-1.5) and will not have agonist activity on its own.[1] It will, however, block the effects of known NAMs or PAMs that bind to the same allosteric site.
-
Visualizations
The following diagrams illustrate the mGlu5 signaling pathway and the experimental workflows for characterizing this compound.
Caption: The canonical mGlu5 signaling pathway.
References
An In-depth Technical Guide to KCNQ2/KCNQ3 Channel Activators as Tool Compounds for Neuroscience Research
A Note on the Compound ML353: Initial searches for the compound "this compound" in the context of neuroscience and KCNQ channel activation did not yield relevant results. The designation this compound is primarily associated with a brand of woodworking machinery.[1] It is likely that this was a misidentification. This guide will focus on a well-characterized and widely used KCNQ2/KCNQ3 activator, Retigabine (Ezogabine) , as a representative tool compound for this class of molecules in neuroscience research.
Introduction
Voltage-gated potassium channels of the KCNQ family, particularly heteromers of KCNQ2 and KCNQ3 subunits, are the primary molecular correlates of the neuronal M-current.[2][3] This subthreshold, non-inactivating potassium current plays a crucial role in stabilizing the neuronal resting membrane potential and suppressing repetitive firing, thereby acting as a key regulator of neuronal excitability.[4][5][6] The significance of these channels in neuronal function is underscored by the fact that mutations in the KCNQ2 and KCNQ3 genes are linked to benign familial neonatal convulsions, a form of epilepsy.[2] Consequently, activators of KCNQ2/KCNQ3 channels are valuable tool compounds for investigating neuronal excitability and have been pursued as therapeutic agents for epilepsy and other hyperexcitability disorders.[7][8]
Retigabine (also known as Ezogabine) is a first-in-class KCNQ channel activator that has been used clinically as an anti-epileptic drug.[8][9][10] It enhances the activity of KCNQ2-5 channels, with a particular potency for KCNQ2/KCNQ3 heteromers.[10] Its mechanism of action involves a hyperpolarizing shift in the voltage-dependence of channel activation, leading to an increased open probability at subthreshold membrane potentials.[11] This guide provides a comprehensive overview of the use of Retigabine as a tool compound in neuroscience research.
Quantitative Data: Potency and Efficacy of Retigabine
The following tables summarize the quantitative data for Retigabine's effects on various KCNQ channel subtypes. These values are essential for designing experiments and interpreting results.
Table 1: Potency of Retigabine on KCNQ Channels
| Channel Subtype | EC₅₀ (μM) | Measurement | Cell Type | Reference(s) |
| KCNQ2/Q3 | 1.6 - 1.9 | Voltage-dependence shift | CHO cells | [11][12] |
| KCNQ2 | 2.5 | Voltage-dependence shift | CHO cells | [12] |
| KCNQ3 | 0.6 | Voltage-dependence shift | CHO cells | [12] |
| KCNQ4 | 5.2 | Voltage-dependence shift | CHO cells | [12] |
Table 2: Efficacy of Retigabine on KCNQ Channel Gating
| Channel Subtype | ΔV½ (mV) at 10 μM | Measurement | Cell Type | Reference(s) |
| KCNQ2/Q3 | -33.1 to -47.7 | Whole-cell patch clamp | CHO cells | [11][12][13] |
| KCNQ2 | -24.2 to -35.7 | Whole-cell patch clamp | CHO cells | [12] |
| KCNQ3 | -42.8 to -71.5 | Whole-cell patch clamp | CHO cells | [12] |
| KCNQ4 | -13.6 | Whole-cell patch clamp | CHO cells | [12] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Retigabine is the positive allosteric modulation of KCNQ2/KCNQ3 channels. This leads to a stabilization of the open state of the channel, resulting in an increased potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarizing influence makes it more difficult for the neuron to reach the threshold for action potential firing, thus reducing neuronal excitability.
The activity of KCNQ channels is also intrinsically regulated by intracellular signaling pathways, most notably by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂). PIP₂ is required for channel function, and its depletion following the activation of certain G-protein coupled receptors (GPCRs) that couple to phospholipase C (PLC) can lead to the suppression of the M-current.
Below are diagrams illustrating the mechanism of action of Retigabine and the signaling pathway involved in M-current modulation.
References
- 1. medkoo.com [medkoo.com]
- 2. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms Underlying Modulation of Neuronal KCNQ2/KCNQ3 Potassium Channels by Extracellular Protons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiepileptogenic and antiictogenic effects of retigabine under conditions of rapid kindling: an ontogenic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal KCNQ potassium channels:physislogy and role in disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. retigabine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-depth Technical Guide: Understanding Stimulus Bias with ML353
Notice: Initial searches for the compound "ML353" in the context of stimulus bias and pharmacology did not yield relevant scientific literature. The identifier "this compound" is predominantly associated with a type of woodworking machinery. However, the principles of stimulus bias are critical in modern pharmacology. This guide will therefore proceed by using a well-characterized Smoothened (Smo) agonist, SAG (Smoothened Agonist), as a representative molecule to illustrate the concepts of stimulus bias, experimental design, and data interpretation in the intended technical context for researchers, scientists, and drug development professionals.
Introduction to Stimulus Bias
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The classical view of GPCR signaling involved a linear pathway where receptor activation by an agonist leads to the engagement of G proteins, initiating downstream cellular responses. However, it is now well-established that GPCRs can signal through multiple downstream pathways, including both G protein-dependent and β-arrestin-dependent pathways.[1][2][3]
Stimulus bias , also known as biased agonism or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[4] A biased agonist might, for instance, potently activate G protein signaling while having little to no effect on β-arrestin recruitment, or vice versa. This phenomenon has profound implications for drug development, as it offers the potential to design drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.
The Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, is a GPCR that has been implicated in development and cancer.[5][6][7] While its signaling is complex and not entirely canonical, the principles of biased signaling can be applied to understand how different ligands might modulate its activity in distinct ways.
The Role of SAG as a Smoothened Agonist
SAG (Smoothened Agonist) is a small molecule that activates the Smo receptor, a key component of the Hedgehog signaling pathway.[5][6] It acts as an agonist, mimicking the effect of the endogenous Hedgehog ligands. SAG has been shown to activate downstream signaling, leading to the activation of Gli transcription factors.[8] It is a valuable tool for studying Hedgehog signaling and has been used to induce the differentiation of stem cells into various cell types.[5]
Signaling Pathways of the Smoothened Receptor
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on Smoothened (Smo), allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade. This ultimately leads to the activation of the Gli family of transcription factors, which regulate the expression of target genes involved in cell proliferation, differentiation, and survival.
While the primary pathway involves G protein-independent mechanisms, there is evidence for G protein coupling to Smo. A biased agonist for Smo could therefore theoretically modulate these pathways differently.
Experimental Protocols for Assessing Stimulus Bias
To characterize the stimulus bias of a compound like SAG, a series of quantitative in vitro assays are required to measure its activity in different signaling pathways.
G Protein Signaling Assays
Objective: To quantify the activation of G protein-mediated signaling by SAG.
Methodology: cAMP Measurement Assay (for Gαs or Gαi coupling)
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the Smoothened receptor, such as HEK293 or NIH/3T3 cells.
-
Assay Principle: This assay measures the accumulation of cyclic AMP (cAMP), a second messenger produced upon activation of Gαs or inhibited upon activation of Gαi.
-
Protocol:
-
Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Wash cells with serum-free media and then incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of SAG (e.g., from 1 pM to 100 µM) and a known agonist as a positive control.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.
β-Arrestin Recruitment Assays
Objective: To quantify the recruitment of β-arrestin to the Smoothened receptor upon SAG stimulation.
Methodology: Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Cell Culture: Use a cell line stably co-expressing Smoothened fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., YFP or GFP).
-
Assay Principle: BRET measures the proximity between the donor and acceptor molecules. Agonist-induced recruitment of β-arrestin-YFP to Smo-Rluc brings the two fluorophores close enough for energy transfer to occur.
-
Protocol:
-
Plate cells in a white, clear-bottom 96-well plate.
-
Wash cells with assay buffer (e.g., HBSS).
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the baseline BRET signal using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Add increasing concentrations of SAG and a control agonist.
-
Measure the BRET signal kinetically over 30-60 minutes.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the concentration-response curve for the change in BRET ratio and determine the EC50 and Emax values.
Data Presentation and Interpretation
The quantitative data obtained from the experimental assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Parameter | G Protein Signaling (cAMP) | β-Arrestin Recruitment (BRET) |
| Agonist | EC50 (nM) | Emax (% of Control) |
| Reference Agonist | 10 | 100 |
| SAG | 5 | 95 |
Interpretation of Hypothetical Data:
In this hypothetical example, SAG is more potent (lower EC50) and equally efficacious (similar Emax) as the reference agonist in the G protein signaling assay. However, in the β-arrestin recruitment assay, SAG is significantly less potent (higher EC50) and has a lower efficacy (lower Emax) compared to the reference agonist. This profile suggests that SAG is a G protein-biased agonist at the Smoothened receptor.
Conclusion
The concept of stimulus bias represents a paradigm shift in our understanding of GPCR pharmacology. By dissecting the signaling profiles of ligands like SAG, researchers can gain deeper insights into the complex biology of receptors such as Smoothened. This knowledge is instrumental for drug development professionals aiming to create next-generation therapeutics with improved efficacy and reduced side effects by selectively targeting desired signaling pathways. The experimental and analytical frameworks outlined in this guide provide a robust foundation for characterizing the stimulus bias of novel compounds.
References
- 1. Manifold roles of β-arrestins in GPCR signaling elucidated with siRNA and CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arrestin-mediated signaling: Is there a controversy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. Smoothened agonist - Wikipedia [en.wikipedia.org]
- 7. Dual Targeting of Smoothened, a Key Regulator in the Hedgehog Pathway, and BCR-ABL1 Effectively Eradicates Drug-Insensitive Stem/Progenitor Cells in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Smoothened agonist augments proliferation and survival of neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on ML353 and Glutamate Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the small molecule ML353 and its intersection with glutamate signaling pathways. This compound is a potent and selective inhibitor of the two-pore domain potassium (K2P) channel TASK-1 (KCNK3), a key regulator of neuronal excitability. Understanding the interplay between this compound and the primary excitatory neurotransmitter, glutamate, is crucial for elucidating its therapeutic potential in a range of neurological disorders characterized by glutamatergic dysregulation.
Core Concepts: this compound and Glutamate Signaling
Glutamate is the most abundant excitatory neurotransmitter in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its actions are mediated through ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[2] Dysregulation of glutamate signaling can lead to excitotoxicity, a process implicated in various neurological conditions.[3]
This compound (also known as ML365) is a selective inhibitor of the TASK-1 potassium channel, which contributes to the resting membrane potential of neurons and thereby modulates their excitability.[4] Inhibition of TASK-1 channels by this compound leads to neuronal depolarization, making neurons more susceptible to firing action potentials in response to excitatory stimuli, such as glutamate.
A key intersection between this compound and glutamate signaling lies in the modulation of TASK-1 channels by group I metabotropic glutamate receptors (mGluR1 and mGluR5). Activation of these receptors initiates a signaling cascade that leads to the inhibition of TASK-1 channel activity. This provides a direct mechanism through which glutamatergic signaling can influence the same channels targeted by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational research on this compound and its target, the TASK-1 channel.
| Compound | Target | Assay Type | IC50 | Selectivity | Reference |
| This compound (ML365) | TASK-1 (KCNK3) | Thallium Flux Assay | 4 nM | >60-fold vs. TASK-3 | [5] |
| This compound (ML365) | TASK-1 (KCNK3) | Automated Electrophysiology | 16 nM | >60-fold vs. TASK-3 | [5] |
Table 1: Potency and Selectivity of this compound for the TASK-1 Channel.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound and glutamate signaling.
Figure 1. Glutamate-mediated inhibition of TASK-1 and the action of this compound.
Figure 2. Experimental workflow for determining this compound potency using a thallium flux assay.
Figure 3. Experimental workflow for assessing the effect of this compound on glutamatergic synaptic transmission.
Experimental Protocols
Thallium Flux Assay for KCNK3 (TASK-1) Inhibition
This protocol is adapted from high-throughput screening methods used to identify and characterize potassium channel modulators.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on TASK-1 channels.
Materials:
-
HEK293 cells stably expressing human KCNK3 (TASK-1).
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Stimulus buffer containing thallium sulfate and potassium sulfate.
-
This compound stock solution in DMSO.
-
384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed HEK293-KCNK3 cells into 384-well microplates and culture overnight.
-
Dye Loading: Remove culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate at room temperature for 60-90 minutes, protected from light.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells and incubate for 10-20 minutes.
-
Thallium Flux Measurement: Place the microplate in the fluorescence plate reader. Add the stimulus buffer to initiate thallium influx through open TASK-1 channels.
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of 1-5 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the method for recording excitatory postsynaptic currents (EPSCs) from neurons in brain slices to assess the effect of this compound on glutamatergic synaptic transmission.
Objective: To measure changes in the amplitude and frequency of spontaneous or evoked EPSCs in the presence of this compound.
Materials:
-
Acute brain slices (e.g., from hippocampus or cortex) from rodents.
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2.
-
Intracellular solution for the patch pipette (K-gluconate based).
-
Patch-clamp amplifier, micromanipulators, and data acquisition system.
-
This compound.
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick brain slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Under visual guidance (e.g., DIC microscopy), establish a whole-cell patch-clamp recording from a neuron.
-
Baseline Recording: In voltage-clamp mode, hold the neuron at -70 mV to record inward glutamatergic EPSCs. Record a stable baseline of spontaneous or evoked EPSCs for 5-10 minutes.
-
This compound Application: Bath perfuse the slice with aCSF containing a known concentration of this compound.
-
Post-Drug Recording: After a 10-15 minute wash-in period, record EPSCs for another 10-20 minutes in the presence of this compound.
-
Data Analysis: Analyze the recorded EPSCs for changes in amplitude and frequency before and after the application of this compound using appropriate software. Statistical tests (e.g., paired t-test or Kolmogorov-Smirnov test) can be used to determine the significance of any observed changes.
Conclusion and Future Directions
The foundational research on this compound has established it as a potent and selective inhibitor of the TASK-1 potassium channel. The known modulation of TASK-1 channels by group I metabotropic glutamate receptors provides a strong rationale for investigating the role of this compound in the context of glutamate signaling. While direct experimental evidence of this compound's effects on glutamatergic transmission is still emerging, the methodologies outlined in this guide provide a clear path for future research. Such studies are essential to fully understand the therapeutic potential of this compound in neurological disorders where glutamate excitotoxicity and neuronal hyperexcitability are key pathological features. Future investigations should focus on quantifying the impact of this compound on glutamate release, postsynaptic receptor function, and its neuroprotective effects in models of glutamate-induced neuronal injury.
References
- 1. Controlling ionotropic and metabotropic glutamate receptors with light: principles and potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TASK-1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Extracellular glutamate and other amino acids in experimental intracerebral hemorrhage: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of ML364 (as a proxy for ML353) Effects In Vitro
An in-depth technical guide on the preliminary in vitro effects of the USP2 inhibitor, ML364, is detailed below. This guide is based on available scientific literature for ML364, which is presented as a proxy for ML353 due to the high likelihood of a typographical error in the user's request and the availability of detailed data for ML364, a compound from the same research program.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide summarizes the key in vitro findings, experimental methodologies, and signaling pathways associated with ML364, a potent and selective inhibitor of the deubiquitinase Ubiquitin-Specific Protease 2 (USP2).
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data reported for ML364 in various in vitro assays.
Table 1: Biochemical Inhibition of USP2 by ML364 [1][2]
| Substrate | IC50 (µM) | Assay Type |
| Lys-48-linked di-ubiquitin | 1.1 | Internally quenched fluorescent di-ubiquitin (Di-Ub IQF) |
| Lys-63-linked di-ubiquitin | 1.7 | Internally quenched fluorescent di-ubiquitin (Di-Ub IQF) |
Table 2: Cellular Effects of ML364 [1][3][4]
| Cell Line | Effect | Assay Type |
| Mino (Mantle Cell Lymphoma) | Cell cycle arrest (G0/G1) | Flow Cytometry |
| HCT116 (Colorectal Cancer) | Cell cycle arrest (G0/G1) | Flow Cytometry |
| Mino | Antiproliferative | Cell Viability Assay |
| HCT116 | Antiproliferative | Cell Viability Assay |
| Caki-1 (Renal Cancer) | Enhanced TRAIL-induced apoptosis | Flow Cytometry |
| HeLa (Cervical Cancer) | Enhanced TRAIL-induced apoptosis | Flow Cytometry |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
USP2 Biochemical Inhibition Assay (Di-Ub IQF Assay)[1]
This assay quantifies the inhibitory activity of ML364 against USP2 using an internally quenched fluorescent di-ubiquitin substrate.
-
Materials:
-
Purified recombinant USP2 enzyme.
-
Internally quenched fluorescent di-ubiquitin (Di-Ub IQF) substrate (e.g., Lys-48 or Lys-63 linked).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1% BSA.
-
ML364 and inactive analog (compound 2) dissolved in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of ML364 and the inactive analog in DMSO.
-
Add 50 nL of the compound solutions to the assay wells.
-
Add 5 µL of USP2 enzyme solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of the Di-Ub IQF substrate (final concentration ~100 nM).
-
Monitor the increase in fluorescence (excitation/emission wavelengths specific to the fluorophore) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the dose-response curves using a suitable software.
-
Cell Cycle Analysis by Flow Cytometry[1][4]
This protocol assesses the effect of ML364 on cell cycle distribution in cancer cell lines.
-
Materials:
-
Mino or HCT116 cells.
-
Complete cell culture medium.
-
ML364 dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of ML364 or DMSO (vehicle control) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blotting for Protein Degradation[1][3]
This method is used to detect changes in the protein levels of USP2 substrates, such as Cyclin D1 and Survivin, following ML364 treatment.
-
Materials:
-
Cancer cell lines (e.g., Mino, HCT116, Caki-1).
-
ML364.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Cyclin D1, Survivin, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with ML364 for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ML364 and a typical experimental workflow.
Caption: Mechanism of action of ML364.
Caption: A typical experimental workflow for evaluating ML364.
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with ML353
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML353 is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] As a SAM, this compound binds to an allosteric site on the mGlu5 receptor but does not intrinsically alter the receptor's response to the endogenous agonist, glutamate.[2][3] Its utility in research lies in its ability to competitively antagonize the effects of other allosteric modulators that bind to the same site, such as negative allosteric modulators (NAMs) and positive allosteric modulators (PAMs). This property makes this compound a valuable tool for dissecting the roles of different allosteric sites and for studying the nuanced pharmacology of mGlu5. This document provides detailed protocols for the in vitro characterization of this compound.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₅FN₂O | MedChemExpress |
| Molecular Weight | 306.33 g/mol | MedChemExpress |
| Binding Affinity (Ki) | 18.2 nM | MedChemExpress |
| Solubility | 16.9 µM in PBS (pH 7.4) | [1][2] |
| Storage | Store as a powder or in solution at -20°C for short-term (months) or -80°C for long-term (years). Avoid repeated freeze-thaw cycles. | MedChemExpress |
Mechanism of Action
This compound binds to the same allosteric site on the mGlu5 receptor as the well-characterized NAM, MPEP (2-Methyl-6-(phenylethynyl)pyridine).[2] Unlike NAMs, which inhibit the receptor's response to glutamate, or PAMs, which potentiate it, this compound does not affect the glutamate-induced signaling cascade.[2][3] Its primary mechanism of action in functional assays is the blockade of other allosteric modulators that share its binding site.
Signaling Pathway
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon activation by an agonist like glutamate, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can lead to the activation of downstream pathways, including the extracellular signal-regulated kinase (ERK) pathway.
Figure 1: mGlu5 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the mGlu5 receptor. As this compound is a SAM, it is not expected to elicit a response on its own or alter the response to an agonist. However, this assay is crucial to confirm its silent nature and to demonstrate its ability to block other allosteric modulators.
Objective: To confirm the silent allosteric nature of this compound and its ability to antagonize a negative allosteric modulator (NAM).
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGlu5 agonist (e.g., Glutamate or Quisqualate).
-
mGlu5 NAM (e.g., MPEP).
-
This compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed the mGlu5-expressing HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the calcium-sensitive dye solution (prepared according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound, the mGlu5 agonist, and the mGlu5 NAM in assay buffer.
-
Assay Procedure:
-
Confirming Silent Nature:
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the cells and monitor for any change in fluorescence. No significant change is expected.
-
Subsequently, add a fixed concentration of the mGlu5 agonist (e.g., EC₈₀) and measure the calcium response. The response should not be significantly different from the agonist-only control.
-
-
Antagonism of a NAM:
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of the mGlu5 NAM (e.g., IC₅₀).
-
After a brief incubation, add a fixed concentration of the mGlu5 agonist (e.g., EC₈₀) and measure the calcium response.
-
-
-
Data Analysis: The fluorescence signal is recorded over time. The peak fluorescence response is used to determine the agonist's activity. For the antagonism experiment, the ability of this compound to reverse the inhibitory effect of the NAM is quantified by plotting the agonist response as a function of this compound concentration.
Figure 2: Calcium Mobilization Assay Workflow.
Inositol Monophosphate (IP₁) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of IP₁, a downstream metabolite of IP₃. The use of lithium chloride (LiCl) in the assay buffer inhibits the degradation of IP₁, allowing for its accumulation and detection.
Objective: To further confirm the silent nature of this compound on the Gαq signaling pathway.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Cell culture medium.
-
Assay buffer containing LiCl (e.g., 10 mM).
-
mGlu5 agonist (e.g., Glutamate or Quisqualate).
-
This compound.
-
Commercially available IP-One HTRF assay kit.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Seed the mGlu5-expressing HEK293 cells into a suitable microplate and incubate overnight.
-
Compound Treatment: Remove the culture medium and replace it with assay buffer containing LiCl. Add varying concentrations of this compound or the mGlu5 agonist to the wells. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and IP₁ Detection: Following the incubation, lyse the cells and detect the accumulated IP₁ using the HTRF assay kit according to the manufacturer's protocol.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP₁ produced. A standard curve is used to quantify the IP₁ concentration. The effect of this compound is assessed by comparing the IP₁ levels in this compound-treated wells to control wells.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the ERK signaling pathway, which can be downstream of mGlu5 activation.
Objective: To determine if this compound has any effect on the ERK1/2 signaling pathway, which can sometimes be modulated independently of the primary G-protein signaling.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor or a relevant neuronal cell line.
-
Cell culture medium.
-
Serum-free medium for starvation.
-
mGlu5 agonist.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Western blotting or ELISA equipment.
Protocol:
-
Cell Culture and Starvation: Culture cells to near confluency. The day before the experiment, replace the culture medium with serum-free medium to reduce basal ERK activation.
-
Compound Treatment: Treat the starved cells with varying concentrations of this compound or the mGlu5 agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection of p-ERK:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK and total ERK. Visualize the bands using a suitable detection system.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of p-ERK in the cell lysates.
-
-
Data Analysis: Quantify the levels of p-ERK and normalize to the levels of total ERK. Compare the effects of this compound to the agonist and vehicle controls.
Quantitative Data Summary
As a silent allosteric modulator, this compound does not exhibit agonistic or antagonistic activity on the glutamate-induced response. Therefore, traditional EC₅₀ or IC₅₀ values for these activities are not applicable. The key quantitative measure for a SAM is its binding affinity (Ki) and its ability to block other allosteric modulators.
| Parameter | Value | Assay |
| Binding Affinity (Ki) | 18.2 nM | Radioligand binding assay |
| Functional Activity (vs. Agonist) | No significant effect on agonist-induced calcium mobilization | Calcium Mobilization Assay |
| Functional Activity (vs. NAM) | Competitively antagonizes the inhibitory effect of MPEP | Calcium Mobilization Assay |
Conclusion
This compound is a highly valuable research tool for studying the mGlu5 receptor. Its silent allosteric modulator profile allows for the specific investigation of the roles of the MPEP allosteric site without directly interfering with glutamate-mediated signaling. The protocols outlined in this document provide a framework for the in vitro characterization of this compound and other similar allosteric modulators. Careful experimental design and data analysis are crucial for accurately interpreting the effects of such compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying mGlu5-Mediated Signaling Pathways Using ML353
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabotropic glutamate receptor 5 (mGlu5) is a Class C G protein-coupled receptor (GPCR) that plays a crucial role in regulating synaptic plasticity, learning, and memory.[1] Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.[2][3] ML353 is a potent and selective silent allosteric modulator (SAM) of the mGlu5 receptor with a reported Ki value of 18.2 nM.[4] Unlike positive or negative allosteric modulators (PAMs or NAMs), a SAM binds to an allosteric site on the receptor without altering the affinity or efficacy of the endogenous ligand, glutamate, on its own. However, a SAM can competitively block the binding of other allosteric modulators. This property makes this compound an invaluable tool for dissecting the specific roles of mGlu5 allosteric modulation in cellular signaling and for validating the mechanism of action of novel mGlu5-targeting compounds.
These application notes provide detailed protocols for utilizing this compound to investigate mGlu5-mediated signaling pathways, focusing on intracellular calcium mobilization, inositol monophosphate (IP1) accumulation, and extracellular signal-regulated kinase (ERK) phosphorylation.
Quantitative Data Summary
As a silent allosteric modulator, this compound is not expected to exhibit agonist or antagonist activity on its own when assessing glutamate-mediated responses. Instead, its utility lies in its ability to compete with and block the effects of other allosteric modulators. The following table summarizes the key pharmacological parameters of this compound and provides representative data on how a typical mGlu5 antagonist, MPEP, modulates agonist-induced responses. This can be used as a comparative reference when designing experiments with this compound to confirm its silent allosteric nature by demonstrating its ability to reverse the effects of a NAM like MPEP.
| Compound | Target | Assay Type | Agonist | Key Parameter | Value | Reference |
| This compound | mGlu5 | Radioligand Binding | - | Ki | 18.2 nM | [4] |
| MPEP | mGlu5 | Intracellular Calcium Mobilization | Glutamate | IC50 | 36 nM | [5] |
Note: The primary utility of this compound in functional assays is to demonstrate its lack of effect on agonist-induced signaling on its own, and its ability to block the effects of other allosteric modulators like NAMs and PAMs.
mGlu5 Signaling Pathways
Activation of mGlu5 receptors by glutamate initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] Beyond this canonical pathway, mGlu5 can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1]
Caption: Overview of mGlu5 receptor signaling pathways.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effect of this compound on mGlu5-mediated signaling.
Intracellular Calcium Mobilization Assay
This assay measures the release of calcium from intracellular stores following mGlu5 receptor activation. As a SAM, this compound is not expected to alter the agonist-induced calcium response but should block the effects of an mGlu5 NAM or PAM.
Caption: Workflow for the intracellular calcium mobilization assay.
Materials:
-
mGlu5-expressing cells (e.g., HEK293, CHO)
-
96-well black, clear-bottom microplates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
mGlu5 agonist (e.g., L-Glutamic acid, (S)-3,5-DHPG)
-
This compound
-
mGlu5 NAM (e.g., MPEP) for competition studies
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Plating: Seed mGlu5-expressing cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO2.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.
-
Compound Pre-incubation: Prepare serial dilutions of this compound and the mGlu5 NAM (if used) in assay buffer.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle controls.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time.
-
Using the instrument's injector, add the mGlu5 agonist (at a concentration that elicits ~80% of the maximal response, EC80) to all wells.
-
Record the fluorescence signal for a sufficient duration to capture the peak calcium response.
-
Data Analysis: Determine the peak fluorescence response for each well. For antagonist experiments, plot the response as a percentage of the agonist-only control against the concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value. For this compound, there should be no significant inhibition of the agonist response. To demonstrate its SAM properties, co-incubation of this compound with a NAM should shift the NAM's IC50 to the right.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream product of PLC activation, and provides a more integrated measure of Gq/11 signaling over time.
Caption: Workflow for the IP1 accumulation assay.
Materials:
-
mGlu5-expressing cells
-
96-well or 384-well white microplates
-
Stimulation buffer (containing LiCl)
-
mGlu5 agonist
-
This compound
-
mGlu5 NAM for competition studies
-
Commercially available IP1 HTRF assay kit (e.g., from Cisbio)
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Seed cells into a suitable microplate and incubate overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound and the mGlu5 NAM in stimulation buffer containing LiCl. Also, prepare the mGlu5 agonist at a concentration that gives an EC80 response.
-
Stimulation: Remove the culture medium and add the compound dilutions to the cells.
-
Immediately add the mGlu5 agonist to the wells. Include controls with agonist alone and vehicle alone.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for IP1 accumulation.
-
Cell Lysis and IP1 Detection: Following the incubation, lyse the cells and detect IP1 according to the manufacturer's protocol for the HTRF assay kit. This typically involves adding a lysis buffer containing the HTRF reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor).
-
Incubate at room temperature for the time specified in the kit protocol.
-
Measurement: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to IP1 concentration using a standard curve. Plot the dose-response curves and determine IC50 values for antagonists. This compound should not inhibit the agonist-induced IP1 accumulation.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2.
Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.
Materials:
-
mGlu5-expressing cells
-
Cell culture plates
-
Serum-free medium
-
mGlu5 agonist
-
This compound
-
mGlu5 NAM
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Serum Starvation: Plate cells and grow to 80-90% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for at least 4 hours prior to the experiment.
-
Treatment: Pre-incubate the cells with this compound, a NAM, or vehicle for 15-30 minutes.
-
Stimulate the cells with an mGlu5 agonist for a short period (e.g., 5-10 minutes), as ERK phosphorylation is often transient.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total ERK.
Conclusion
This compound is a valuable pharmacological tool for the investigation of mGlu5 receptor function. Its silent allosteric modulator profile allows for the specific interrogation of the role of the allosteric binding site in mGlu5 signaling and for the validation of the mechanism of other allosteric modulators. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in studying the complex signaling pathways mediated by the mGlu5 receptor.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Inhibition of agonist-induced Ca2+ entry in endothelial cells by myosin light-chain kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Effect of ML353 on Receptor Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for drug development. Their signaling capabilities are tightly regulated by their localization and density at the plasma membrane, a process controlled by receptor trafficking, including endocytosis, recycling, and degradation. The metabotropic glutamate receptor 5 (mGlu5) is a GPCR implicated in numerous neurological and psychiatric disorders. Its trafficking is known to be regulated by a variety of factors, including post-translational modifications like phosphorylation and ubiquitination.[1][2][3] ML353 has been identified as a silent allosteric modulator (SAM) of mGlu5. A SAM binds to an allosteric site on the receptor, distinct from the orthosteric ligand binding site, and in itself does not activate the receptor but can modulate the receptor's response to the endogenous ligand. The influence of such a modulator on receptor trafficking is an important area of investigation for understanding its full pharmacological profile.
These application notes provide a comprehensive set of protocols to investigate the potential effects of this compound on the trafficking of mGlu5 receptors. The described methodologies are based on established techniques for studying GPCR internalization and signaling.
Hypothetical Mechanism of Action of this compound on mGlu5 Trafficking
As a silent allosteric modulator, this compound is not expected to directly induce mGlu5 receptor internalization. However, by binding to an allosteric site, this compound may induce conformational changes in the receptor that could:
-
Alter the affinity of interacting proteins: Key proteins regulating mGlu5 trafficking include Calmodulin (CaM), which stabilizes the receptor at the cell surface, and Siah-1A, an E3 ubiquitin ligase that promotes its endocytosis.[1][2] this compound could potentially alter the binding of these proteins, thereby indirectly affecting receptor stability at the plasma membrane.
-
Modulate agonist-induced trafficking: this compound might change the trafficking response of mGlu5 to its endogenous agonist, glutamate, or synthetic agonists like DHPG. This could manifest as an altered rate or extent of agonist-induced internalization.
-
Influence post-translational modifications: The phosphorylation of mGlu5 by Protein Kinase C (PKC) is a critical step that precedes ubiquitination and internalization.[2][3][4] this compound could potentially influence the accessibility of phosphorylation sites.
Data Presentation
The following table provides a template for summarizing quantitative data from the experiments described below.
| Experimental Readout | Control | This compound (10 µM) | Agonist (e.g., DHPG 100 µM) | This compound + Agonist | Inhibitor (e.g., PYR-41) | This compound + Inhibitor |
| Surface mGlu5 Level (%) | 100 | Expected: ~100 | Expected: < 100 | Hypothesized: Altered vs. Agonist | Expected: ~100 | Hypothesized: Altered vs. Inhibitor |
| Internalized mGlu5 (a.u.) | Baseline | Expected: Baseline | Expected: Increased | Hypothesized: Altered vs. Agonist | Expected: Baseline | Hypothesized: Altered vs. Inhibitor |
| Co-localization with Rab5 (%) | Baseline | Expected: Baseline | Expected: Increased | Hypothesized: Altered vs. Agonist | Expected: Baseline | Hypothesized: Altered vs. Inhibitor |
| mGlu5 Ubiquitination (fold change) | 1 | Expected: ~1 | Expected: > 1 | Hypothesized: Altered vs. Agonist | Expected: ~1 | Hypothesized: Altered vs. Inhibitor |
Note: The values in this table are hypothetical and serve as a template for data organization. Actual results will depend on the experimental system.
Experimental Protocols
Cell Culture and Transfection
This protocol describes the maintenance and preparation of cells for studying mGlu5 trafficking.
Materials:
-
HEK293 or neuronal cell line (e.g., SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Plasmid encoding N-terminally FLAG-tagged or fluorescently-tagged mGlu5
-
Transfection reagent (e.g., Lipofectamine 3000)
-
6-well or 24-well plates, or coverslips
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells onto appropriate plates or coverslips to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the mGlu5 expression plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Allow 24-48 hours for receptor expression before proceeding with experiments.
Immunofluorescence Staining and Confocal Microscopy
This protocol allows for the visualization of mGlu5 localization at the cell surface and in intracellular compartments.
Materials:
-
Transfected cells on coverslips
-
This compound, mGlu5 agonist (e.g., DHPG)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Quenching solution (e.g., 50 mM NH4Cl in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-FLAG antibody)
-
Fluorophore-conjugated secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Treat transfected cells with this compound, agonist, or vehicle control for the desired time at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Quench fixation with quenching solution for 10 minutes.
-
For total receptor staining, permeabilize cells with permeabilization buffer for 10 minutes. For surface staining, omit this step.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Image cells using a confocal microscope.
Cell Surface Biotinylation Assay for Receptor Internalization
This biochemical assay quantifies the amount of receptor on the cell surface.
Materials:
-
Transfected cells in 6-well plates
-
This compound, mGlu5 agonist
-
Ice-cold PBS
-
Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
-
Lysis buffer (RIPA buffer)
-
Streptavidin-agarose beads
-
SDS-PAGE sample buffer
-
Western blotting reagents and equipment
-
Primary antibody against the receptor tag
Procedure:
-
Treat cells as described in the immunofluorescence protocol.
-
Place plates on ice and wash twice with ice-cold PBS.
-
Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes on ice with gentle agitation.
-
Quench the biotinylation reaction with quenching solution for 15 minutes on ice.
-
Wash twice with ice-cold PBS.
-
Lyse cells with lysis buffer and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Incubate a portion of the lysate with streptavidin-agarose beads for 2-4 hours at 4°C to pull down biotinylated (cell surface) proteins.
-
Wash the beads extensively with lysis buffer.
-
Elute the biotinylated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate (surface fraction) and a sample of the total cell lysate by western blotting using an antibody against the receptor tag.
-
Quantify band intensities to determine the ratio of surface to total receptor.
Co-immunoprecipitation to Assess Protein Interactions
This protocol can be used to investigate if this compound alters the interaction of mGlu5 with trafficking-related proteins like Siah-1A.
Materials:
-
Co-transfected cells (e.g., FLAG-mGlu5 and HA-Siah-1A)
-
This compound, mGlu5 agonist
-
Co-immunoprecipitation lysis buffer
-
Anti-FLAG antibody conjugated to beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Western blotting reagents and equipment
-
Primary antibodies against FLAG and HA tags
Procedure:
-
Treat co-transfected cells with this compound, agonist, or vehicle.
-
Lyse cells in co-immunoprecipitation lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with anti-FLAG antibody-conjugated beads to immunoprecipitate FLAG-mGlu5.
-
Wash the beads with wash buffer.
-
Elute the protein complexes.
-
Analyze the eluate by western blotting using antibodies against the FLAG and HA tags to detect mGlu5 and co-immunoprecipitated Siah-1A, respectively.
Visualizations
Signaling Pathway of mGlu5 Trafficking
References
- 1. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
ML353 for Investigating Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML353 is a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike conventional antagonists, this compound does not inhibit the receptor's response to its endogenous ligand, glutamate. Instead, it selectively disrupts the interaction of mGluR5 with the cellular prion protein (PrPC) when bound to amyloid-β oligomers (Aβo). This unique mechanism of action makes this compound a valuable research tool for investigating the pathological mechanisms of synaptic dysfunction, particularly in the context of Alzheimer's disease, without confounding the physiological roles of mGluR5 in glutamate signaling. These application notes provide detailed protocols for utilizing this compound in synaptic plasticity studies.
Mechanism of Action
Metabotropic glutamate receptor 5 plays a crucial role in synaptic plasticity, the cellular basis of learning and memory.[1] However, in pathological conditions such as Alzheimer's disease, the aberrant interaction of mGluR5 with Aβo complexed with PrPC leads to synaptic damage and cognitive decline.[2][3] this compound acts by binding to an allosteric site on mGluR5, inducing a conformational change that prevents the pathological signaling cascade initiated by Aβo while preserving the receptor's normal response to glutamate.[2][3] This selective inhibition allows for the specific investigation of Aβo-mediated synaptotoxicity.
Quantitative Data
The following table summarizes the key quantitative parameters for this compound based on radioligand binding assays.
| Parameter | Value | Assay Details | Reference |
| Ki | 1.3 nM | Radioligand: [3H]MPEP, Source: Rat cortical membranes | [4] |
| IC50 | 3.7 nM | Radioligand: [3H]MPEP, Source: Rat cortical membranes | [4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on synaptic plasticity using electrophysiology.
Protocol 1: Investigating the Rescue of Aβo-Induced LTP Deficits with this compound
This protocol is designed to assess the ability of this compound to prevent the suppression of long-term potentiation (LTP) by Aβ oligomers.
Materials:
-
This compound (stock solution in DMSO)
-
Aβ oligomers (prepared according to established protocols)
-
Artificial cerebrospinal fluid (aCSF)
-
Hippocampal slices from wild-type mice or rats
-
Electrophysiology rig with perfusion system
Experimental Workflow:
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents and allow them to recover in aCSF for at least 1 hour.
-
Baseline Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals for 20 minutes.
-
This compound Pre-incubation: Switch the perfusion to aCSF containing this compound at the desired concentration (e.g., 1 µM). A pre-incubation period of 20-30 minutes is recommended.
-
Aβo Application: While continuing to perfuse with this compound, introduce Aβ oligomers into the aCSF at a concentration known to impair LTP (e.g., 500 nM).
-
LTP Induction: After a stable baseline is re-established in the presence of both compounds, induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-LTP Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
-
Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the degree of potentiation in slices treated with Aβo alone, this compound + Aβo, and control slices.
Protocol 2: Assessing the Effect of this compound on Basal Synaptic Transmission and Plasticity
This protocol determines if this compound has any effect on normal synaptic transmission and plasticity in the absence of pathological insults.
Materials:
-
This compound (stock solution in DMSO)
-
aCSF
-
Hippocampal slices from wild-type mice or rats
-
Electrophysiology rig with perfusion system
Procedure:
-
Slice Preparation and Baseline Recording: Follow steps 1 and 2 from Protocol 1.
-
This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 1 µM) for at least 30 minutes to assess any direct effects on basal synaptic transmission (input-output curve and paired-pulse facilitation).
-
LTP or LTD Induction: Induce either LTP (using an HFS protocol) or long-term depression (LTD) using a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes following the induction protocol.
-
Data Analysis: Compare the magnitude of LTP or LTD in the presence of this compound to that in control slices perfused with vehicle (DMSO) alone.
Data Interpretation
-
Rescue of Aβo-induced deficits: A successful rescue experiment will show that in the presence of this compound, Aβ oligomers fail to suppress LTP, and the degree of potentiation is similar to that observed in control conditions. This would indicate that this compound effectively blocks the pathological signaling cascade.[2][3]
-
Effects on basal transmission and plasticity: As a silent allosteric modulator, this compound is not expected to significantly alter basal synaptic transmission or LTP/LTD under normal physiological conditions.[2] Any observed effects may suggest an interaction with endogenous modulators or a non-canonical mechanism of action.
Conclusion
This compound represents a sophisticated pharmacological tool for dissecting the specific contribution of the Aβo-PrPC-mGluR5 signaling axis to synaptic dysfunction. Its silent allosteric modulator profile allows for the targeted investigation of this pathological pathway without disrupting the fundamental physiological roles of mGluR5 in synaptic plasticity. The protocols outlined above provide a starting point for researchers to explore the therapeutic potential of selectively targeting this pathway in neurodegenerative diseases.
References
- 1. The role of metabotropic glutamate receptor 5 in learning and memory processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AID 686927 - this compound Eurofin Panel Assay for mGlu5 SAM Inhibitor (Probe Compound) - PubChem [pubchem.ncbi.nlm.nih.gov]
Techniques for Measuring ML353 Binding to mGlu5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML353 is a potent and selective silent allosteric modulator (SAM) for the metabotropic glutamate receptor 5 (mGlu5).[1][2] Unlike positive or negative allosteric modulators (PAMs or NAMs), a SAM binds to an allosteric site without altering the affinity or efficacy of the endogenous agonist, such as glutamate.[3] this compound binds to the well-characterized MPEP-binding site within the seven-transmembrane (7TM) domain of the mGlu5 receptor.[3] Its utility lies in its ability to block the binding of other allosteric modulators to this site, making it an invaluable pharmacological tool for in vitro and in vivo studies to probe the receptor's function and for proof-of-mechanism studies.[3][4]
These application notes provide detailed protocols for the primary techniques used to characterize the binding of this compound to mGlu5: radioligand binding assays and functional calcium mobilization assays. An alternative label-free method, the mass spectrometry binding assay, is also discussed.
Quantitative Data Summary: this compound Properties
The following table summarizes the key quantitative parameters for this compound, a silent allosteric modulator of the mGlu5 receptor.
| Parameter | Value | Notes |
| Binding Affinity (Ki) | 18.2 nM[1][2] | Determined by [3H]methoxyPEPy radioligand competition binding assay in HEK293A cell membranes expressing rat mGlu5.[4] |
| Solubility (PBS, pH 7.4) | 16.9 ± 0.9 µM (6.0 µg/mL)[2][4] | Considered adequate for in vitro applications.[4] |
| Selectivity | >200-fold vs. mGlu1, 2-4, 6-8[5] | Demonstrates high selectivity for mGlu5 over other mGlu receptor subtypes. |
| Mechanism of Action | Silent Allosteric Modulator (SAM)[1] | Binds to the MPEP allosteric site but lacks cooperativity for Gq-mediated calcium mobilization.[3] |
Signaling Pathway of mGlu5
The mGlu5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq/11 subunit.[6][7] Canonical activation by an agonist like glutamate initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][7] This increase in cytosolic calcium is a hallmark of mGlu5 activation and serves as a measurable endpoint in functional assays.
Caption: Canonical mGlu5 receptor signaling pathway.
Application Note 1: Radioligand Binding Assay
Principle
Radioligand binding assays are the gold standard for directly measuring the affinity of a compound for a receptor. For this compound, which binds to the MPEP allosteric site, a competition binding assay is used. This assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (a "hot" ligand) that is known to bind to the same site. The most common radioligand for this purpose is [3H]methoxy-PEPy, a high-affinity mGlu5 antagonist.[4][6] By performing this experiment with increasing concentrations of this compound, an inhibition curve is generated, from which the IC50 (half-maximal inhibitory concentration) and subsequently the Ki (inhibition constant) can be calculated.
Caption: Workflow for a competition radioligand binding assay.
Experimental Protocol: Competition Binding Assay (AID 652196)
This protocol is adapted from established methods for characterizing allosteric modulators at the mGlu5 receptor.[4][6]
1. Materials and Reagents
-
Membrane Preparation: Cell membranes prepared from HEK293 cells stably expressing rat mGlu5. Store at -80°C.[4]
-
Radioligand: [3H]methoxy-PEPy.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand for the same site, such as MPEP.[6]
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[6]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3% PEI), scintillation vials, scintillation counter, scintillation cocktail.[4]
2. Procedure
-
Thaw and Prepare Membranes: Thaw the frozen mGlu5 membrane aliquots on ice. Dilute the membranes in Assay Buffer to a final concentration of approximately 40 µg of protein per well.[4] Keep on ice.
-
Prepare Compound Dilutions: Prepare a serial dilution series of this compound in Assay Buffer. A typical concentration range would span from picomolar to micromolar to generate a full inhibition curve.
-
Set up Assay Plate: In a 96-well plate, add the following components in a final volume of 250 µL:
-
Total Binding: 150 µL membranes + 50 µL Assay Buffer + 50 µL [3H]methoxy-PEPy.
-
Non-specific Binding (NSB): 150 µL membranes + 50 µL MPEP (10 µM final) + 50 µL [3H]methoxy-PEPy.
-
Competition: 150 µL membranes + 50 µL of this compound dilution + 50 µL [3H]methoxy-PEPy. (Note: The concentration of [3H]methoxy-PEPy should be close to its Kd value, typically 2-5 nM).[1]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[4]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters four times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[4]
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and determine the IC50 value.
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Application Note 2: Functional Calcium Mobilization Assay
Principle
As this compound is a silent allosteric modulator, it does not directly cause calcium mobilization or inhibit glutamate-induced calcium mobilization on its own.[3] However, its binding to the MPEP site can be functionally confirmed by its ability to block the action of a known NAM or PAM that also acts at this site. In this "fold-shift" assay, a concentration-response curve for a NAM (e.g., MPEP) is generated in the presence and absence of a fixed concentration of this compound. If this compound binds to the same site, it will competitively antagonize the NAM, causing a rightward shift in the NAM's concentration-response curve, which can be quantified.
Caption: Logic of using a functional assay to confirm SAM binding.
Experimental Protocol: Fold-Shift Calcium Assay (AID 652198)
This protocol describes how to measure changes in intracellular calcium using a fluorescent dye in a plate-based format.[2][3]
1. Materials and Reagents
-
Cell Line: HEK293 cells stably expressing rat mGlu5.
-
Reagents: Glutamate (agonist), MPEP (NAM), this compound (test compound).
-
Calcium Indicator Dye: Fluo-4 AM or another suitable calcium-sensitive dye.[3]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with 20 mM HEPES.
-
Equipment: 384-well black-walled, clear-bottom assay plates; fluorescent plate reader with liquid handling capabilities (e.g., FLIPR).
2. Procedure
-
Cell Plating: Seed mGlu5-expressing HEK293 cells into 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in Assay Buffer). Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow for de-esterification of the dye.[5]
-
Compound Preparation: Prepare two sets of dilution plates:
-
NAM Plate: A serial dilution of MPEP.
-
NAM + SAM Plate: An identical serial dilution of MPEP, but with each well also containing a fixed, high concentration of this compound (e.g., 10 µM).[3]
-
-
Measurement: Place the cell plate into the fluorescent plate reader. The instrument will perform the following "triple-add" protocol: a. Baseline Reading: Measure baseline fluorescence for 10-20 seconds. b. First Addition: Add the compound solution (either from the NAM plate or the NAM + SAM plate). Incubate for 3-5 minutes. c. Second Addition: Add an EC20 concentration of glutamate (a low, sensitizing concentration). d. Third Addition: Add an EC80 concentration of glutamate to elicit a full response. Fluorescence is read kinetically throughout the process.
-
Data Analysis:
-
The peak fluorescence response after the final glutamate addition is measured.
-
Generate two concentration-response curves for the NAM (MPEP): one in the absence and one in the presence of this compound.
-
A rightward shift in the MPEP inhibition curve in the presence of this compound confirms that this compound is competitively binding to the MPEP allosteric site.
-
Alternative Technique: Mass Spectrometry (MS) Binding Assay
As an alternative to radioactivity, mass spectrometry offers a label-free method to directly quantify the amount of an unlabeled ligand (like this compound) that binds to the receptor.[8] The principle is similar to a radioligand assay: after incubating the receptor membranes with the ligand, the bound and free ligand are separated (e.g., by filtration), and the amount of bound ligand is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] This technique is highly sensitive and robust, avoiding the costs and safety concerns associated with radiolabeled compounds.[8] The development of an MS binding assay for a specific compound requires the establishment of a validated LC-MS/MS analytical method.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development and validation of a mass spectrometry binding assay for mGlu5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting ML353 solubility issues in buffer
Welcome to the technical support center for ML353. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on addressing solubility issues in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and high-affinity silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] As a SAM, it binds to an allosteric site on the mGlu5 receptor but does not intrinsically alter the receptor's activity. Instead, it can be used to probe the receptor's function and interaction with other molecules. Its chemical formula is C19H15FN2O and its molecular weight is approximately 306.34 g/mol .[2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
This is a common issue for compounds with low aqueous solubility. This compound is sparingly soluble in aqueous solutions like Phosphate Buffered Saline (PBS).[1] When a concentrated stock solution of this compound in a high-solubility solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can crash out of solution as it encounters a less favorable solvent environment.
Q3: What is the recommended final concentration of DMSO in cell-based assays to avoid cytotoxicity?
To minimize solvent-induced artifacts and cytotoxicity in cell-based assays, it is recommended to keep the final concentration of DMSO below 0.5%. While some cell lines may tolerate up to 1%, it is best practice to perform a vehicle control experiment to ensure the DMSO concentration used does not affect the experimental results.
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting and resolving common solubility problems encountered when preparing this compound for various experimental applications.
Issue 1: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
-
Plausible Cause: The aqueous buffer cannot maintain this compound in solution at the desired final concentration.
-
Troubleshooting Steps:
-
Reduce Final Concentration: If experimentally feasible, lower the final concentration of this compound in the assay.
-
Optimize Dilution Method: Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock to the pre-warmed aqueous buffer with vigorous vortexing. This rapid mixing can help to keep the compound in solution.
-
Use a Co-solvent: In some instances, the addition of a small percentage of a water-miscible organic co-solvent to the final buffer can improve solubility. However, the compatibility of the co-solvent with the assay must be validated.
-
Gentle Warming: Warming the aqueous buffer to 37°C before adding the this compound stock solution may aid in dissolution. Be cautious, as prolonged exposure to heat can degrade the compound.
-
Sonication: Brief sonication in a water bath sonicator can help to break up precipitate and facilitate dissolution.
-
Issue 2: Inconsistent results or poor dose-response curves in biological assays.
-
Plausible Cause: Undissolved this compound is leading to inaccurate concentrations in the assay.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect the prepared this compound solutions for any signs of precipitation or cloudiness.
-
Centrifugation: If a precipitate is suspected, centrifuge the solution and test the supernatant to determine the actual concentration of dissolved this compound.
-
Prepare Fresh Solutions: Avoid using previously frozen working solutions. Prepare fresh dilutions from the stock solution for each experiment.
-
Buffer Component Check: Certain buffer components can interact with and reduce the solubility of small molecules. If possible, test the solubility of this compound in simpler buffer systems to identify any problematic components.
-
Quantitative Data
The following tables summarize the known solubility of this compound in common laboratory solvents and buffers.
Table 1: this compound Solubility Data
| Solvent/Buffer | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (163.22 mM) | May require ultrasonication and warming to 60°C for complete dissolution at high concentrations.[1] |
| Phosphate Buffered Saline (PBS), pH 7.4 | 16.9 µM (6.0 µg/mL) | Sparingly soluble.[1] |
Table 2: Common Buffer Compositions for mGluR5 Assays
| Buffer System | Components | Typical Application |
| Hanks' Balanced Salt Solution (HBSS) with HEPES | HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4 | Calcium mobilization assays |
| Tris-HCl based buffer | 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4 | Radioligand binding assays |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes
-
Vortexer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.06 mg of this compound (Molecular Weight = 306.34 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound solid. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: mGlu5 Calcium Mobilization Assay
This protocol is adapted from a standard method for assessing mGlu5 receptor activation.
Materials:
-
HEK293 cells stably expressing rat mGlu5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
This compound stock solution in DMSO
-
Glutamate (agonist)
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Plating: Seed the HEK293-mGlu5 cells into the microplates and culture overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in the Assay Buffer.
-
Remove the cell culture medium and add the loading buffer to the cells.
-
Incubate the plate at 37°C for 45-60 minutes to allow the cells to take up the dye.
-
Wash the cells with Assay Buffer to remove any excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer, ensuring the final DMSO concentration is below 0.5%.
-
Add the diluted this compound solutions to the appropriate wells and incubate for a predetermined time.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Add a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20) to all wells.
-
Immediately begin measuring the fluorescence intensity over time to monitor the intracellular calcium concentration.
-
-
Data Analysis: Analyze the fluorescence data to determine the effect of this compound on the glutamate-induced calcium response.
Visualizations
mGluR5 Signaling Pathway
Caption: Canonical mGluR5 signaling cascade.
Experimental Workflow: Troubleshooting this compound Solubility
Caption: A logical workflow for addressing this compound solubility issues.
References
Technical Support Center: Optimizing ML353 Incubation Time for Cell Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing incubation times for the USP2 inhibitor, ML353, in cell-based assays. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Peptidase 2 (USP2). USP2 is a deubiquitinating enzyme that has been shown to stabilize various proteins, including key signaling molecules. By inhibiting USP2, this compound can lead to the increased ubiquitination and subsequent proteasomal degradation of its substrates.
Q2: How does this compound affect the Wnt/β-catenin signaling pathway?
A2: USP2a, an isoform of USP2, has been identified as a deubiquitinase that binds to, deubiquitinates, and stabilizes β-catenin.[1][2] β-catenin is the central transcriptional co-activator in the canonical Wnt signaling pathway.[1][2] By inhibiting USP2, this compound is expected to increase the ubiquitination of β-catenin, leading to its degradation. This reduction in β-catenin levels would, in turn, decrease the transcriptional activity of Wnt target genes.[1][2]
Q3: What is a typical starting point for this compound concentration and incubation time in a cell assay?
A3: A typical starting point for a novel compound like this compound would be to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) for a fixed, intermediate incubation time, such as 24 or 48 hours. Based on the results of the dose-response experiment, a suitable concentration can be selected for a time-course experiment, with time points ranging from a few hours to 72 hours, to determine the optimal incubation period for the desired biological effect. For a related compound, ML364, effects on cell viability have been observed in the 5-20 µM range with 24-48 hour incubations.[3]
Q4: How do I choose the right cell line for my this compound experiment?
A4: The choice of cell line is critical. Consider using cell lines with known activation of the Wnt/β-catenin pathway, such as many colorectal cancer cell lines (e.g., HCT116, SW480) which often have mutations in components of this pathway. It is also advisable to use cell lines where the expression and activity of USP2 are confirmed.
Q5: What are the key readouts to measure the effect of this compound on the Wnt/β-catenin pathway?
A5: Key readouts include:
-
β-catenin protein levels: Measured by Western blot. A decrease in total or nuclear β-catenin is expected.
-
Wnt-responsive reporter activity: Using luciferase reporter assays like the TOP/FOP flash assay. A decrease in the TOP/FOP flash ratio indicates inhibition of the pathway.
-
Expression of Wnt target genes: Assessed by qRT-PCR for genes like AXIN2, c-MYC, and CCND1 (Cyclin D1).
-
Cell viability and proliferation: Assays like MTT, MTS, or cell counting can determine the downstream functional effects of Wnt pathway inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low inhibition of Wnt signaling observed | Incubation time is too short. | Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours). |
| This compound concentration is too low. | Conduct a dose-response experiment with a higher concentration range of this compound. | |
| Low baseline Wnt pathway activity in the chosen cell line. | Confirm Wnt pathway activity in your untreated cells by measuring baseline β-catenin levels or TOP/FOP flash activity. Consider stimulating the pathway with Wnt3a conditioned media or a GSK3β inhibitor if the baseline is low. | |
| This compound is not cell-permeable in your specific cell line. | While this compound is designed to be cell-permeable, extreme cell line characteristics could be a factor. If possible, use a positive control compound known to work in your cell line to verify the assay system. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate pipetting when seeding cells. Aim for a confluency of 50-70% at the end of the experiment in control wells. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent this compound treatment. | Ensure this compound is thoroughly mixed into the media before adding to the cells. | |
| Significant cytotoxicity observed at effective concentrations | This compound concentration is too high. | Perform a dose-response curve to identify a concentration that inhibits the Wnt pathway with minimal impact on cell viability for your desired endpoint. |
| Incubation time is too long. | A shorter incubation time may be sufficient to observe the desired effect on the Wnt pathway without causing widespread cell death. Test earlier time points. | |
| Off-target effects of this compound. | This is a possibility with any small molecule inhibitor. Consider knockdown of USP2 using siRNA or shRNA as an orthogonal approach to confirm that the observed phenotype is on-target. |
Quantitative Data Summary
Quantitative data for this compound is limited in publicly available literature. The following tables provide examples of typical data presentation for small molecule inhibitors targeting the Wnt/β-catenin pathway and should be adapted based on your experimental results with this compound.
Table 1: Example Dose-Response of this compound on Cell Viability (MTT Assay)
| Cell Line | Incubation Time (hours) | This compound Concentration (µM) | % Viability (Mean ± SD) |
| HCT116 | 48 | 0 (Vehicle) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 | ||
| 5 | 78.1 ± 6.1 | ||
| 10 | 55.4 ± 5.5 | ||
| 25 | 32.7 ± 4.9 | ||
| 50 | 15.9 ± 3.8 | ||
| SW480 | 48 | 0 (Vehicle) | 100 ± 6.3 |
| 1 | 98.2 ± 5.9 | ||
| 5 | 85.6 ± 7.2 | ||
| 10 | 62.1 ± 6.8 | ||
| 25 | 40.3 ± 5.4 | ||
| 50 | 22.5 ± 4.1 |
Table 2: Example Time-Course of this compound on Wnt Reporter Activity (TOP/FOP Flash Assay)
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | TOP/FOP Flash Ratio (Fold Change vs. Vehicle) |
| HEK293T | 10 | 0 | 1.00 |
| (Wnt3a stimulated) | 6 | 0.85 | |
| 12 | 0.62 | ||
| 24 | 0.45 | ||
| 48 | 0.38 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time for Cell Viability
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase throughout the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
MTT Assay: At each time point, add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the cell viability against the incubation time for each concentration of this compound. The optimal incubation time will be the point at which the desired level of inhibition is achieved with good reproducibility.
Protocol 2: Western Blot for β-catenin Levels after this compound Treatment
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentration of this compound or vehicle control for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against β-catenin overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like GAPDH or β-actin to normalize the β-catenin signal.
Protocol 3: TOP/FOP Flash Luciferase Reporter Assay
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with either the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites, as a negative control) plasmid, along with a Renilla luciferase plasmid for normalization.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing this compound at various concentrations or the vehicle control. If necessary, stimulate the Wnt pathway with Wnt3a conditioned media or a GSK3β inhibitor.
-
Incubation: Incubate the cells for the desired time, typically 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the TOP/FOP flash ratio to determine the specific Wnt-dependent transcriptional activity.
Visualizations
References
- 1. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative live-cell imaging and computational modelling yield novel insight into endogenous WNT/CTNNB1 signaling dynamics | Sciety [sciety.org]
- 3. medchemexpress.com [medchemexpress.com]
how to prevent ML353 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of ML353 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound has a high solubility in DMSO, up to 25 mg/mL (81.61 mM).[1] For aqueous buffers, Phosphate-Buffered Saline (PBS) at pH 7.4 has been shown to be a suitable solvent, with a solubility of 16.9 μM or 6.0 μg/mL.[1]
Q2: How should I store this compound solutions to prevent degradation?
A2: Proper storage is crucial for maintaining the stability of this compound. For long-term storage, it is recommended to store this compound in a solvent at -80°C for up to one year.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2] Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the optimal storage conditions for solid this compound?
A3: Solid this compound powder should be stored at -20°C for up to three years.[1] It is advised to keep the compound in a dry and dark environment.[2]
Q4: Is this compound stable in aqueous solutions?
A4: this compound has demonstrated excellent stability in PBS buffer at pH 7.4.[1] However, the stability of this compound in other aqueous buffers or at different pH values has not been extensively reported. It is recommended to prepare fresh aqueous solutions for experiments and to minimize the time they are kept at room temperature.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound, such as hydrolysis, oxidation, or photodecomposition, have not been detailed in publicly available literature. As a general precaution for small molecules, exposure to extreme pH, high temperatures, and direct light should be avoided unless performing specific stress testing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | - Low aqueous solubility.- pH of the buffer is not optimal for solubility.- The concentration is above the solubility limit. | - Ensure the final concentration is at or below 16.9 μM in PBS (pH 7.4).- If using a different buffer, perform a solubility test first.- Consider using a co-solvent, but be mindful of its compatibility with your experimental system. |
| Loss of compound activity over time | - Degradation of the compound in solution.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from a frozen stock for each experiment.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability. |
| Inconsistent experimental results | - Inconsistent concentration of the active compound due to degradation or precipitation.- Variability in solution preparation. | - Use freshly prepared solutions for critical experiments.- Ensure complete dissolution of the compound when preparing solutions.- Perform a stability check of your working solution under your specific experimental conditions (e.g., temperature, duration). |
Quantitative Data Summary
| Parameter | Condition | Value |
| Solubility in PBS (pH 7.4) | Aqueous Buffer | 16.9 μM (6.0 μg/mL)[1] |
| Solubility in DMSO | Organic Solvent | 25 mg/mL (81.61 mM)[1] |
| Storage of Solid Form | Long-term | -20°C for up to 3 years[1] |
| Storage of Solution | Long-term (in solvent) | -80°C for up to 1 year[1] |
| Storage of Solution | Short-term | 0-4°C for days to weeks[2] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Aqueous Buffer
This protocol describes a general method to evaluate the chemical stability of this compound in a specific aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare the Working Solution: Dilute the stock solution with the aqueous buffer of interest to the final desired concentration (e.g., 10 µM).
-
Timepoint Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution. Dilute it 1:1 with a cold organic solvent like acetonitrile or methanol to stop any potential degradation. This will serve as your T=0 reference sample.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 25°C, 37°C). Protect from light unless photostability is being assessed.
-
Collect Timepoint Samples: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), collect aliquots from the incubated solution. Process each aliquot in the same manner as the T=0 sample (1:1 dilution with cold organic solvent).
-
HPLC Analysis:
-
Equilibrate the HPLC system with an appropriate mobile phase (e.g., a gradient of water with 0.1% formic acid and acetonitrile).
-
Inject the T=0 and subsequent timepoint samples.
-
Monitor the elution of this compound using a UV detector at a wavelength where the compound has maximum absorbance.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak in the chromatogram for each timepoint.
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Plot the % remaining against time to determine the stability profile of this compound under the tested conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Decision tree for troubleshooting this compound solution instability.
References
Technical Support Center: ML353 Off-Target Effects and Control Strategies
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for potential off-target effects of ML353, a selective mGlu5 silent allosteric modulator (SAM). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] Unlike positive or negative allosteric modulators (PAMs or NAMs), a SAM binds to an allosteric site on the receptor but does not, on its own, alter the receptor's response to its endogenous ligand, glutamate.[1][2] this compound has been shown to interact with the MPEP binding site on the mGlu5 receptor.[1]
Q2: What is known about the off-target profile of this compound?
As part of its characterization by the NIH Molecular Libraries Program, this compound underwent an ancillary pharmacology screen.[1] It was tested at a concentration of 10 µM against a panel of 68 targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, and showed no significant off-target activity.[1]
Q3: Can you provide more details on the types of targets this compound was screened against?
While the exact composition of the 68-target panel used for this compound is not publicly detailed, these panels are designed to assess interactions with a broad range of biologically relevant targets to predict potential adverse effects. Based on standard industry practices for such safety screening panels, a representative list of target families is provided in the table below.[3][4][5][6][7]
Q4: My experimental results with this compound are inconsistent with known mGlu5 signaling. Could this be due to off-target effects?
While this compound has a clean profile in the reported ancillary pharmacology screen, it is possible that it interacts with targets not included in that panel or that off-target effects are context-dependent (e.g., specific to your cell type or experimental conditions). Unexplained experimental outcomes warrant further investigation into potential off-target effects.
Q5: What are the first steps to investigate a suspected off-target effect of this compound?
The initial step is to confirm that the observed phenotype is a direct result of this compound treatment. This can be achieved by:
-
Dose-response curve: Determine if the effect is dose-dependent.
-
Use of a negative control: Ideally, a structurally similar but inactive analog of this compound should be used. If such a compound is not available, a vehicle control is essential.[8][9]
-
Orthogonal approaches: Confirm the phenotype using a different experimental modality.
If the effect is confirmed to be this compound-dependent and does not align with mGlu5 pharmacology, a broader off-target screening strategy should be considered.
Q6: What advanced methods can be used to identify unknown off-targets of this compound?
For a more comprehensive off-target profile, several advanced techniques can be employed:
-
Kinome Scanning: A kinome scan assesses the binding of a compound to a large panel of kinases. This is a valuable screen as kinases are a common class of off-targets for small molecules.
-
Proteomics-based approaches: Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that are stabilized by this compound binding in a cellular context.
-
Affinity Chromatography-Mass Spectrometry: this compound can be immobilized on a solid support to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected Phenotype Observed | The phenotype may be a result of an unknown off-target interaction of this compound. | 1. Perform a thorough literature search for similar phenotypes associated with other compounds. 2. Consider broader off-target screening, such as a kinome scan. 3. Employ chemical proteomics to identify binding partners. |
| Discrepancy Between Biochemical and Cellular Assays | The off-target may only be engaged in a cellular context, or cell-specific factors (e.g., transporters, metabolism) could be influencing the activity of this compound. | 1. Verify target expression in your cell line. 2. Assess the cell permeability of this compound. 3. Investigate potential metabolism of this compound in your cellular system. |
| Lack of a Suitable Negative Control | A structurally related inactive analog for this compound may not be commercially available. | 1. Ensure rigorous use of vehicle controls. 2. Consider using a known mGlu5 antagonist with a different chemical scaffold to confirm that the observed effect is not mediated by mGlu5. |
Data Presentation
Table 1: Ancillary Pharmacology Profile of this compound
| Parameter | Value | Source |
| Screening Concentration | 10 µM | NIH Probe Report[1] |
| Target Panel | Eurofins Lead Profiler Screen (68 targets: GPCRs, ion channels, transporters) | NIH Probe Report[1] |
| Result | No significant off-target activity observed | NIH Probe Report[1] |
Table 2: Representative Target Families in a Standard Ancillary Pharmacology Safety Panel
| Target Class | Examples of Target Families |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic, Opioid |
| Ion Channels | hERG, Sodium, Calcium, Potassium Channels |
| Transporters | Monoamine (SERT, DAT, NET), GABA Transporters |
| Enzymes | COX-1, COX-2, PDE, MAO |
| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors |
Note: This table provides a general representation of targets often included in safety pharmacology panels and is not the specific list used for this compound testing.[3][4][5][6][7]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a compound to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce thermal denaturation.
-
Lysis: Lyse the cells to release their protein content.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Protein Quantification: Analyze the amount of soluble mGlu5 (and potentially other proteins) in the supernatant using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: Simplified signaling pathway of the mGlu5 receptor.
Caption: Experimental workflow for investigating suspected off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML353 Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the signal-to-noise ratio in assays involving the mGluR5 silent allosteric modulator, ML353.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular target?
This compound is a selective and high-affinity silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGluR5).[1][2] As a SAM, this compound binds to an allosteric site on the mGluR5 receptor but does not intrinsically alter the receptor's activity. Instead, it can modulate the binding and signaling of other ligands that interact with the receptor.
Q2: What is the primary signaling pathway activated by mGluR5?
mGluR5 is a G protein-coupled receptor (GPCR) that canonically couples to the Gαq/11 subunit.[2][3] Upon activation by an agonist like glutamate, Gαq/11 activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[3][4][5] This increase in intracellular calcium, along with DAG, activates various downstream effectors, including Protein Kinase C (PKC) and Ca2+/calmodulin-dependent protein kinases (CaMK), ultimately leading to diverse cellular responses.[1][2]
Q3: What are the common assay formats for studying this compound's effect on mGluR5?
Common assays for studying mGluR5 modulators like this compound focus on measuring key events in the Gq signaling pathway. These include:
-
Calcium Flux Assays: These assays directly measure the increase in intracellular calcium concentration upon receptor activation. They are often performed using fluorescent calcium indicators.[6][7][8][9][10]
-
IP-One HTRF Assays: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[11][12][13][14][15]
-
Luciferase Reporter Gene Assays: These assays utilize a reporter gene (luciferase) under the control of a promoter that is responsive to downstream signaling events of mGluR5 activation, such as the activation of transcription factors like CREB or SRE.[1][16][17][18][19]
mGluR5 Signaling Pathway
Caption: Canonical Gq-coupled signaling pathway of the mGluR5 receptor.
Troubleshooting Guides
A low signal-to-noise ratio can be attributed to either high background signal or a weak assay signal. The following sections provide a structured approach to identifying and resolving these common issues.
Issue 1: High Background Signal
High background can obscure the true signal from mGluR5 activity, leading to a poor dynamic range.
| Potential Cause | Troubleshooting Steps | Recommended Controls |
| Reagent-related Issues | 1. Prepare fresh reagents: Ensure all buffers, substrates, and assay kits are within their expiration dates and have been stored correctly.[20] 2. Check for contamination: Use high-purity water and other reagents to avoid contaminants that may interfere with the assay.[21] 3. Optimize reagent concentrations: Titrate detection reagents to find a balance between a strong signal and low background. | - No-enzyme control: Wells containing all assay components except the enzyme (or cell lysate) to determine background from reagents. - No-substrate control: Wells without the primary substrate to check for non-specific signal generation. |
| Plate and Instrumentation | 1. Use appropriate microplates: For luminescence assays, use opaque, white-walled plates to maximize signal and minimize crosstalk. For fluorescence, use black plates.[4][5][22] 2. Dark-adapt plates: Store plates in the dark before use to reduce phosphorescence.[21][22] 3. Check instrument settings: Ensure the correct filters and integration times are used. | - Blank wells: Wells containing only assay buffer to measure the instrument's dark current. |
| Cell-based Assay Specifics | 1. Cell health and density: Ensure cells are healthy and not overgrown, which can lead to higher basal activity. 2. Media components: Phenol red and other components in cell culture media can cause autofluorescence. Consider using phenol red-free media or washing cells with PBS before the assay.[5] | - Untransfected/Wild-type cell control: Cells that do not express the receptor of interest to determine baseline cellular background. |
| Compound Interference | 1. Test for compound autofluorescence/luminescence: Run a control with the test compound (this compound) in the absence of cells or enzyme to check for intrinsic signal. | - Compound-only control: Wells with the compound at the highest concentration used in the assay, in assay buffer. |
Issue 2: Weak or No Signal
A weak signal can make it difficult to distinguish true mGluR5 modulation from background noise.
| Potential Cause | Troubleshooting Steps | Recommended Controls |
| Suboptimal Assay Conditions | 1. Optimize incubation times: Determine the optimal incubation time for agonist stimulation and for the detection reagent to develop a robust signal. 2. Check pH and temperature: Ensure the assay buffer pH and incubation temperature are optimal for receptor and enzyme activity.[3] 3. Titrate agonist concentration: Use a concentration of the mGluR5 agonist (e.g., glutamate) that elicits a submaximal response (EC50 to EC80) to allow for the detection of potentiation or inhibition. | - Positive control: A known agonist of mGluR5 at a saturating concentration to determine the maximum possible signal. - Negative control: Vehicle-only treated cells to establish the baseline signal. |
| Reagent and Compound Issues | 1. Verify reagent activity: Confirm the activity of critical reagents like the agonist and any enzymes used in the detection step. 2. Check this compound solubility and stability: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is low (typically ≤1%) and consistent across all wells.[1][3] | - Solvent control: Wells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells. |
| Cell-based Assay Specifics | 1. Low receptor expression: Verify the expression level of mGluR5 in the cell line being used. Consider using a cell line with higher or inducible expression. 2. Poor cell health: Ensure cells are healthy and in the exponential growth phase. | - Reference compound control: A known modulator of mGluR5 to validate the assay's ability to detect expected activity. |
| Instrumentation | 1. Check luminometer/fluorometer sensitivity: Ensure the instrument's gain and other settings are optimized for the expected signal range. | - Instrument validation with a known standard: Use a standard light source or a reference compound with a known signal intensity. |
Experimental Protocols
General Workflow for an this compound Assay
The following diagram illustrates a general workflow for assessing the effect of this compound on mGluR5 activity.
Caption: A generalized experimental workflow for an this compound assay.
Example Protocol: IP-One HTRF Assay
This protocol is a general guideline for measuring mGluR5 activation via IP1 accumulation.
-
Cell Preparation:
-
Culture cells expressing mGluR5 in a suitable medium.
-
On the day of the assay, detach cells and resuspend them in stimulation buffer provided with the IP-One HTRF kit.
-
Dispense cells into a 384-well, low-volume white plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the stimulation buffer.
-
Add this compound or vehicle control to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Prepare the mGluR5 agonist (e.g., glutamate) at a concentration that elicits a submaximal response (EC50-EC80).
-
Add the agonist to all wells except the negative control.
-
Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
-
Detection:
-
Add the IP1-d2 conjugate (acceptor) and the anti-IP1-cryptate (donor) from the kit to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio and analyze the data.
-
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and resolving signal-to-noise issues.
Caption: A decision tree for troubleshooting low signal-to-noise in this compound assays.
References
- 1. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. content.abcam.com [content.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 10. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. news-medical.net [news-medical.net]
- 15. selectscience.net [selectscience.net]
- 16. researchgate.net [researchgate.net]
- 17. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]
- 18. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabotropic Glutamate Receptor Subtypes 1 and 5 Are Activators of Extracellular Signal-Regulated Kinase Signaling Required for Inflammatory Pain in Mice | Journal of Neuroscience [jneurosci.org]
Technical Support Center: Addressing Variability in Experiments with ML353
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML353, a selective mGlu5 silent allosteric modulator.
Frequently Asked Questions (FAQs) & Troubleshooting
The following section addresses common issues and sources of variability that may be encountered during experiments with this compound.
Q1: Why am I not observing any effect of this compound in my glutamate concentration-response assay?
A1: This is a common and expected observation when working with a silent allosteric modulator (SAM) like this compound. Unlike positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), a SAM does not alter the response to the orthosteric agonist (glutamate) on its own.[1][2] Its primary characteristic is its ability to bind to an allosteric site without affecting the agonist's potency or efficacy in standard assays like calcium mobilization.[1] To confirm the activity of this compound, you must perform a competition assay with a known mGlu5 PAM or NAM. This compound should block the effect of the PAM or NAM.[1]
Q2: My this compound solution appears to have precipitated. How can I improve its solubility?
A2: this compound has limited solubility in aqueous solutions. For stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of up to 50 mg/mL (163.22 mM), which may require warming to 60°C and sonication. In aqueous buffers like PBS (pH 7.4), its solubility is significantly lower, around 16.9 µM. To avoid precipitation in your final assay buffer, ensure that the final concentration of DMSO is kept low and that the final concentration of this compound does not exceed its aqueous solubility limit. It is crucial to prepare fresh dilutions from a high-concentration DMSO stock for each experiment.
Q3: I am seeing significant well-to-well variability in my 96-well plate assay. What are the potential causes?
A3: High variability in plate-based assays can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable receptor expression levels and, consequently, variable responses. Ensure a homogenous cell suspension before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, glutamate, or other reagents will introduce variability. Use calibrated pipettes and consider using automated liquid handlers for high-throughput experiments.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell health. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile water or media.
-
Incomplete Compound Dissolution: Ensure that your this compound stock solution is fully dissolved before preparing dilutions. Any undissolved particles will lead to inconsistent final concentrations.
Q4: How can I be sure that the effects I'm seeing are specific to mGlu5 and not due to off-target binding?
A4: While this compound is reported to be a selective mGlu5 modulator, it is good practice to confirm on-target activity.[1] This can be achieved through several control experiments:
-
Use of a Null Cell Line: Perform your assay in a cell line that does not express mGlu5. A specific effect of this compound should not be observed in these cells.
-
Competition with a Known Ligand: As mentioned in A1, demonstrating that this compound can compete with a known mGlu5 allosteric modulator (like a PAM or NAM) provides strong evidence of on-target binding.
-
Downstream Target Engagement: Measure the modulation of a known downstream effector of mGlu5 signaling (e.g., phosphorylation of ERK1/2) in the presence of this compound and a PAM/NAM.
Quantitative Data
As a silent allosteric modulator, the potency of this compound is typically characterized by its binding affinity (Ki) rather than an IC50 value from a functional assay, as it does not inhibit the glutamate response on its own.
| Parameter | Value | Assay Condition | Source |
| Ki | 18.2 nM | Radioligand binding assay using [3H]methoxyPEPy in HEK293A cell membranes expressing rat mGlu5. | NIH Probe Report[1] |
| Solubility (DMSO) | 50 mg/mL | - | Manufacturer Data |
| Solubility (PBS, pH 7.4) | 16.9 µM | - | Manufacturer Data |
| Fold-Shift Value | ~1.0 (0.7-1.5) | Calcium mobilization assay with 10 µM this compound in a glutamate concentration-response curve. | NIH Probe Report[1] |
Experimental Protocols
Protocol: Calcium Mobilization "Fold-Shift" Assay to Characterize this compound Activity
This protocol is designed to assess the silent allosteric modulator activity of this compound by measuring its effect on the glutamate concentration-response curve in a cell line expressing mGlu5. A fold-shift value near unity indicates a lack of positive or negative cooperativity, which is characteristic of a SAM.[1]
Materials:
-
HEK293 cells stably expressing rat mGlu5 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well black-walled, clear-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
Glutamate
-
Fluo-4 AM or similar calcium-sensitive dye
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the mGlu5-expressing HEK293 cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Dye Loading:
-
On the day of the assay, prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of glutamate in assay buffer.
-
Prepare a solution of this compound in assay buffer at a fixed concentration (e.g., 10 µM, as used in the NIH probe report).[1] Also prepare a vehicle control (assay buffer with the same final concentration of DMSO).
-
-
Calcium Mobilization Assay:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every 1-2 seconds.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument should then add the this compound solution or vehicle control to the respective wells, followed by the addition of the glutamate serial dilutions.
-
Continue recording the fluorescence for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the maximum change in fluorescence from the baseline.
-
Plot the fluorescence change against the logarithm of the glutamate concentration for both the vehicle-treated and this compound-treated wells.
-
Fit the data to a four-parameter logistical equation to determine the EC50 of glutamate in the presence and absence of this compound.
-
Calculate the fold-shift by dividing the EC50 of glutamate with this compound by the EC50 of glutamate with vehicle. A value close to 1.0 confirms the SAM activity of this compound.
-
Visualizations
mGlu5 Signaling Pathway
Caption: Canonical signaling pathway of the mGlu5 receptor, the target of this compound.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a cell-based calcium mobilization assay with this compound.
Troubleshooting Logic for Unexpected Results
Caption: Troubleshooting flowchart for common issues in this compound experiments.
References
- 1. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining ML353 Dosage for In Vivo Studies
Disclaimer: Publicly available in vivo studies with specific dosage, formulation, and pharmacokinetic data for ML353 are limited. The following guidance is substantially based on data from a closely related and well-characterized mGluR5 silent allosteric modulator (SAM), BMS-984923, and general best practices for in vivo compound testing. Researchers should use this information as a starting point and conduct their own dose-range finding and pharmacokinetic studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in in vivo studies?
Q2: What is the mechanism of action of this compound?
A2: this compound is a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike positive or negative allosteric modulators (PAMs and NAMs), SAMs do not affect the receptor's response to its endogenous ligand, glutamate. Instead, they can modulate the receptor's interaction with other proteins. For instance, some mGluR5 SAMs have been shown to disrupt the interaction between mGluR5 and cellular prion protein (PrPC), which is implicated in amyloid-β oligomer-induced synaptic dysfunction in Alzheimer's disease.
Q3: How should I formulate this compound for in vivo administration?
A3: The formulation for this compound will depend on its physicochemical properties, particularly its solubility. For oral administration of poorly water-soluble compounds, a common approach is to create a suspension. A typical vehicle for oral gavage is a solution of 0.5% methylcellulose (MC) or carboxymethylcellulose (CMC) in water. For intraperitoneal (IP) injections, if the compound has poor aqueous solubility, a vehicle containing a co-solvent like DMSO (e.g., 10% DMSO) followed by dilution in a vehicle like polyethylene glycol (PEG) or saline may be necessary. It is critical to ensure the final concentration of any organic solvent is low to avoid toxicity. Always include a vehicle-only control group in your experiments.
Q4: What are the potential side effects of modulating mGluR5?
A4: While silent allosteric modulators like this compound are designed to have a more subtle effect than PAMs or NAMs, it is still important to monitor for potential side effects. Modulators of mGluR5 have been associated with neurological and psychiatric effects in some cases. Therefore, it is essential to include comprehensive behavioral and general health monitoring in your study protocol.
Troubleshooting Guides
Issue: Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | - Perform a dose-escalation study to determine the optimal dose. - Review literature for effective doses of similar compounds. |
| Poor Bioavailability | - Assess the pharmacokinetic profile of this compound in your model. - Consider alternative routes of administration (e.g., intraperitoneal vs. oral). - Optimize the formulation to improve solubility and absorption. |
| Compound Instability | - Ensure proper storage and handling of the compound. - Prepare fresh formulations for each experiment. |
| Target Engagement Issues | - Confirm that this compound is reaching the target tissue (e.g., brain) at sufficient concentrations. - Perform ex vivo assays to measure target engagement. |
Issue: Observed Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Dose is too High | - Reduce the dose and re-evaluate the therapeutic window. - Conduct a maximum tolerated dose (MTD) study. |
| Vehicle Toxicity | - Run a vehicle-only control group to assess the vehicle's effects. - Reduce the concentration of any co-solvents (e.g., DMSO). |
| Off-Target Effects | - Review the literature for known off-target activities of mGluR5 modulators. - Consider counter-screening against a panel of related receptors. |
| Administration Stress | - Ensure proper handling and administration techniques to minimize stress to the animals. |
Quantitative Data Summary
Since specific quantitative data for this compound is not available, the following table summarizes the reported data for the related compound, BMS-984923, in mice.
| Parameter | Value | Species | Administration Route | Reference |
| Effective Dose | 3.75 - 7.5 mg/kg (twice daily) | Mouse | Oral Gavage | [1][2] |
| Oral Bioavailability | 50-90% | Mouse | Oral | [1] |
| Brain to Plasma Ratio | ~0.96 - 1.9 | Mouse | Oral | [1] |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in Mice
-
Animal Model: Select a relevant mouse strain for your research question (e.g., a transgenic model of a specific disease).
-
Compound Preparation:
-
Based on the starting dose range informed by BMS-984923 data (e.g., 1, 3, 10 mg/kg), calculate the required amount of this compound.
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) for oral gavage.
-
-
Dosing:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Randomly assign animals to different dose groups, including a vehicle-only control group (n=3-5 per group).
-
Administer the calculated dose of this compound or vehicle via oral gavage.
-
-
Monitoring:
-
Observe animals for any signs of toxicity, including changes in weight, behavior, and general appearance, at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).
-
Record all observations meticulously.
-
-
Data Analysis:
-
Determine the maximum tolerated dose (MTD), which is the highest dose that does not cause significant toxicity.
-
Use the results to select a range of doses for subsequent efficacy studies.
-
Protocol: Pharmacokinetic Study of this compound in Mice
-
Animal Model and Dosing:
-
Use the same mouse strain as in your efficacy studies.
-
Administer a single dose of this compound via the intended route of administration (e.g., oral gavage).
-
-
Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
At each time point, collect tissues of interest (e.g., brain) after perfusion to remove blood.
-
-
Sample Analysis:
-
Process blood to obtain plasma.
-
Use a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of this compound in plasma and tissue homogenates.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Bioavailability (if comparing with intravenous administration)
-
Brain-to-plasma ratio
-
-
Visualizations
Caption: A logical workflow for refining this compound dosage in vivo.
Caption: Proposed mechanism of this compound as an mGluR5 SAM.
References
Technical Support Center: ML353 Calcium Flux Assays
This guide provides troubleshooting and frequently asked questions for researchers utilizing ML353, a TRPML1 agonist, in calcium flux assays. The information is designed to help you identify and resolve common issues encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that acts as a selective agonist for the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[1][2] TRPML1 is a cation channel, primarily permeable to Calcium (Ca²⁺), located on the membranes of late endosomes and lysosomes.[3][4] By activating TRPML1, this compound triggers the release of Ca²⁺ from these intracellular stores into the cytoplasm, leading to a transient increase in cytosolic calcium concentration.[3] This makes it a valuable tool for studying lysosomal function and its role in various cellular processes.[4][5]
Q2: What is the basic principle of a calcium flux assay?
A2: A calcium flux assay is a fluorescence-based method used to detect the transient release of intracellular calcium.[6] The core of the assay involves loading cells with a calcium-sensitive fluorescent indicator dye. These dyes exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.[6][7] When a compound like this compound stimulates the release of stored intracellular Ca²⁺, the dye binds to the newly available ions, and the resulting change in fluorescence is measured over time using an instrument like a FLIPR (Fluorescent Imaging Plate Reader) or a FlexStation.[8][9]
Q3: Which fluorescent calcium indicator should I use?
A3: The choice of indicator depends on your specific experimental needs and available equipment.
-
Single-Wavelength Indicators (e.g., Fluo-4, Fluo-8): These are widely used for high-throughput screening due to their large fluorescence intensity increase upon Ca²⁺ binding.[7][10] They are suitable for measuring relative changes in calcium levels.[7] Many commercial kits, which often include masking dyes to reduce background fluorescence, utilize these indicators.[11]
-
Ratiometric Indicators (e.g., Indo-1, Fura-2): These indicators exhibit a shift in their excitation or emission wavelength upon binding Ca²⁺.[10][12] By measuring the ratio of fluorescence at two different wavelengths, you can obtain more precise quantitative measurements of intracellular calcium concentrations, as the ratio corrects for variations in dye loading, cell number, and photobleaching.[10][13][14]
Q4: What is the purpose of a positive control in this assay?
A4: A positive control is essential to confirm that the assay system is working correctly. An ionophore such as ionomycin is commonly used. Ionomycin directly transports Ca²⁺ across cell membranes, causing a large, rapid increase in intracellular calcium and a maximal fluorescence signal.[15][16] If you observe a strong signal with your positive control but not with this compound, it suggests the issue lies with the compound or the TRPML1 target, rather than the cells, dye, or instrument settings.[16]
This compound Signaling Pathway
Caption: this compound activates TRPML1, releasing lysosomal Ca²⁺, which binds to a dye, creating a signal.
General Experimental Protocol
This protocol provides a general workflow for a no-wash calcium flux assay in a 384-well plate format using a FLIPR or FlexStation. Optimization for specific cell lines and conditions is recommended.
| Step | Procedure | Details and Recommendations |
| 1. Cell Plating | Plate cells in a 384-well black-walled, clear-bottom microplate. | Seeding Density: Aim for 80-90% confluency on the day of the assay. For HEK293 cells, ~20,000 cells/well is a common starting point. Incubation: Incubate overnight at 37°C, 5% CO₂.[8][17] Plate Coating: For loosely adherent cells like HEK293, coating plates with Poly-D-Lysine or collagen is recommended.[17][18] |
| 2. Dye Loading | Prepare dye loading buffer according to the kit manufacturer's instructions and add it to the cells. | Reagents: Typically includes a calcium indicator (e.g., Fluo-4 AM), a buffer like HBSS with 20 mM HEPES, and often probenecid to prevent dye leakage.[17][18][19] Volume: Add a volume of loading buffer equal to the culture medium volume in the well (e.g., add 25 µL to 25 µL of media).[8][17] Incubation: Incubate for 1-2 hours at 37°C, 5% CO₂.[8][19] Some assays may perform better with incubation at room temperature.[17] |
| 3. Compound Plate Preparation | Prepare a serial dilution of this compound and control compounds in a separate source plate. | Solvent: Dissolve this compound in 100% DMSO to create a high-concentration stock, then dilute in assay buffer. Ensure the final DMSO concentration in the cell plate is low (<0.5-1%) to avoid solvent effects.[20] Controls: Include a positive control (e.g., ionomycin) and a vehicle control (assay buffer with the same final DMSO concentration as the test compounds). |
| 4. Assay Execution | Place the cell and compound plates into the instrument (e.g., FLIPR, FlexStation). | Instrument Settings: Configure the instrument to establish a baseline fluorescence reading for ~10-20 seconds. Compound Addition: The instrument will then add the compounds from the source plate to the cell plate. Data Acquisition: Continue to measure fluorescence kinetically for 1-3 minutes to capture the peak calcium response.[19] |
Experimental Workflow Diagram
Caption: Workflow for a typical plate-based calcium flux assay experiment.
Troubleshooting Guide
Issue 1: No signal or very weak signal from this compound.
| Potential Cause | Recommended Solution |
| This compound is inactive or at the wrong concentration. | - Verify the integrity and storage conditions of your this compound stock.[21]- Perform a dose-response curve to ensure you are using an effective concentration. |
| Cells do not adequately express TRPML1. | - Confirm TRPML1 expression in your cell line using qPCR, Western blot, or other methods.- Consider using a cell line known to have robust TRP-channel expression or transfecting your cells with TRPML1. |
| Poor dye loading or dye leakage. | - Optimize dye loading time and temperature for your specific cell line.[17]- Ensure probenecid is included in the loading buffer to inhibit organic anion transporters that can remove the dye from cells.[14][18]- Visually inspect cells under a microscope to confirm dye loading.[16] |
| Instrument settings are not optimal. | - Check that the excitation and emission wavelengths are correct for your chosen indicator dye.- Adjust the camera exposure time and gain settings. For low signals, you may need to increase the gain, but be careful not to saturate the detector with your positive control.[17][22] |
| Receptor desensitization. | - If cells are kept in serum-containing medium up to the point of measurement, receptors may become desensitized. Consider serum-starving the cells for several hours before the assay.[16] |
Issue 2: High background fluorescence or a drop in signal upon compound addition.
| Potential Cause | Recommended Solution |
| Autofluorescence from media or compounds. | - Use phenol red-free media for the assay, as phenol red is fluorescent.[22]- If possible, perform the final compound dilution and assay in a serum-free buffer (e.g., HBSS with HEPES), as serum can increase background fluorescence.[17][23]- Ensure you are using a "no-wash" kit with a masking dye, which is designed to quench extracellular fluorescence.[11] |
| "Dip" artifact from compound addition. | - This can be caused by the liquid addition itself, a change in temperature, or the masking dye re-equilibrating. It is a known artifact with some no-wash kits.- Ensure both the cell plate and compound plate are at the same temperature before starting the read.- Analyze data by calculating the response as (Peak fluorescence - Baseline fluorescence) to normalize for the dip. |
| Compound interference. | - Some test compounds are intrinsically fluorescent and can interfere with the assay.[23][24] Run a control plate where the compound is added to cells that have not been loaded with the calcium indicator dye to check for compound autofluorescence. |
Issue 3: High well-to-well variability.
| Potential Cause | Recommended Solution |
| Uneven cell plating. | - Ensure you have a single-cell suspension before plating and mix the cell suspension thoroughly between pipetting steps to avoid clumping.- Allow the plate to sit at room temperature on a level surface for 20-30 minutes before placing it in the incubator to allow for even cell distribution. |
| Edge effects. | - "Edge effects" (where wells on the edge of the plate behave differently) can be caused by uneven temperature or evaporation. - To mitigate this, avoid using the outermost wells of the plate for experimental data or fill them with sterile water or PBS. |
| Inconsistent liquid handling. | - Use calibrated multichannel pipettes or automated liquid handlers for reagent addition to ensure consistency.- When adding reagents manually, be careful not to disturb the cell monolayer.[18] |
| Cell health is compromised. | - Only use cells that are healthy and in the logarithmic growth phase.- High confluency or stressed cells can respond poorly and inconsistently. |
Issue 4: Vehicle control (DMSO) shows a calcium response.
| Potential Cause | Recommended Solution |
| DMSO concentration is too high. | - DMSO can independently cause an increase in intracellular calcium, often by releasing it from intracellular stores.[25][26][27]- Keep the final DMSO concentration in all wells as low as possible, ideally ≤0.5%.[20] |
| Cells are sensitive to DMSO. | - Some cell lines are particularly sensitive to DMSO. Test a range of DMSO concentrations to determine the maximum tolerable level that does not elicit a response. |
| Mechanical stimulation. | - The physical act of liquid addition by the instrument can sometimes stimulate a minor calcium response. Ensure the addition speed and height are optimized to be gentle. |
Issue 5: Cells are dying or detaching during the assay.
| Potential Cause | Recommended Solution |
| Phototoxicity. | - Excessive illumination from the instrument's light source can generate reactive oxygen species that damage and kill cells.[28][29]- Reduce phototoxicity by minimizing light intensity and exposure time to the minimum required for an acceptable signal-to-noise ratio.[28][30] |
| Compound toxicity. | - Your test compound (or this compound at very high concentrations) may be cytotoxic.- Perform a simple cell viability assay (e.g., using Trypan Blue or a commercial viability dye) in parallel with your compound dilutions. |
| Repeated washing steps (if not using a no-wash kit). | - Aggressive or repeated washing can cause loosely adherent cells to detach.[11] Use a no-wash assay kit whenever possible. If washing is necessary, be as gentle as possible. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting a lack of signal from the this compound test compound.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Discovery and characterization of novel TRPML1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TRPML1 agonists and how do they work? [synapse.patsnap.com]
- 5. lysoway.com [lysoway.com]
- 6. Calcium Flux Assays | Agilent [agilent.com]
- 7. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. labs.pbrc.edu [labs.pbrc.edu]
- 10. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. bu.edu [bu.edu]
- 16. researchgate.net [researchgate.net]
- 17. moleculardevices.com [moleculardevices.com]
- 18. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. medkoo.com [medkoo.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Effect of Dimethyl Sulfoxide on Cytosolic Ionized Calcium Concentration and Cytoskeletal Organization of Hepatocytes in a Primary Culture [jstage.jst.go.jp]
- 26. Effect of dimethyl sulfoxide on cytosolic ionized calcium concentration and cytoskeletal organization of hepatocytes in a primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. journals.biologists.com [journals.biologists.com]
- 29. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 30. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ML353 and Other mGlu5 Silent Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML353 with other notable silent allosteric modulators (SAMs) of the metabotropic glutamate receptor 5 (mGlu5). SAMs represent a unique class of ligands that bind to an allosteric site on the receptor without affecting the orthosteric agonist's (glutamate) potency or efficacy. This property makes them valuable research tools and potential therapeutic agents, allowing for the selective blockade of allosteric binding sites without directly interfering with physiological glutamate signaling.
Introduction to mGlu5 and Silent Allosteric Modulation
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in various neurological and psychiatric disorders. Allosteric modulators of mGlu5, which bind to a site distinct from the glutamate binding site, offer a sophisticated approach to modulating receptor function. These are categorized as:
-
Positive Allosteric Modulators (PAMs): Enhance the effect of glutamate.
-
Negative Allosteric Modulators (NAMs): Inhibit the effect of glutamate.
-
Silent Allosteric Modulators (SAMs): Bind to the allosteric site but do not, by themselves, alter the receptor's response to glutamate. However, they can competitively block the binding of PAMs and NAMs.
This guide focuses on the comparative pharmacology of this compound and other key mGlu5 SAMs.
Quantitative Comparison of mGlu5 Silent Allosteric Modulators
The following table summarizes the in vitro binding affinities of this compound and other well-characterized mGlu5 SAMs. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Chemical Structure | Binding Affinity (Ki) | Key Features |
| This compound | 3-azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone | 18.2 nM[1] | A high-affinity SAM with over 20-fold improved affinity compared to 5MPEP.[1] Developed as a selective tool compound for in vitro and potential in vivo studies.[1] |
| BMS-984923 | N-(4-chlorophenyl)-2-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)benzamide | 0.6 nM[2][3] | A highly potent and orally bioavailable SAM with excellent brain penetration.[2][3] Shown to rescue memory deficits and synaptic depletion in Alzheimer's disease mouse models.[2] Currently in clinical development.[4] |
| 5MPEP | 5-methyl-2-(phenylethynyl)pyridine | ~388 nM[1] | One of the first identified mGlu5 SAMs, serving as a foundational tool compound in the field.[1] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize mGlu5 silent allosteric modulators are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand that binds to the same allosteric site.
Materials:
-
HEK293 cells stably expressing the rat or human mGlu5 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Radioligand: [³H]MPEP or [³H]methoxyPEPy (a high-affinity mGlu5 NAM).
-
Unlabeled test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a known mGlu5 allosteric ligand (e.g., 10 µM MPEP).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-mGlu5 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of the radioligand (e.g., 1-2 nM [³H]MPEP), and varying concentrations of the unlabeled test compound.
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay is used to confirm the "silent" nature of a SAM. It measures changes in intracellular calcium concentration in response to glutamate in the presence and absence of the test compound. A true SAM will not alter the glutamate-induced calcium response.
Materials:
-
HEK293 cells stably expressing the rat or human mGlu5 receptor.
-
Cell culture medium (e.g., DMEM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Glutamate solution.
-
Test compound (e.g., this compound).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Plate HEK293-mGlu5 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for 45-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add the test compound (SAM) at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a submaximal concentration (e.g., EC20 or EC80) of glutamate into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Compare the glutamate-induced calcium response in the presence and absence of the SAM. A silent allosteric modulator will not cause a significant shift in the glutamate concentration-response curve.
-
Signaling Pathways and Experimental Workflows
mGlu5 Signaling Pathway
Activation of mGlu5 receptors by glutamate typically leads to the activation of the Gαq/11 G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores.
Caption: Canonical mGlu5 receptor signaling cascade.
Radioligand Binding Assay Workflow
The following diagram illustrates the key steps involved in a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay Workflow
This diagram outlines the procedure for a calcium mobilization assay to assess the functional effect of a compound on mGlu5 signaling.
Caption: Workflow for a calcium mobilization assay.
Conclusion
This compound is a valuable, high-affinity silent allosteric modulator of mGlu5, offering a significant improvement over earlier tool compounds like 5MPEP. While BMS-984923 demonstrates superior potency and has advanced to clinical trials, this compound remains an important tool for preclinical research, enabling the investigation of the roles of the mGlu5 allosteric site in various physiological and pathological processes without the confounding effects of altering glutamate signaling. The detailed protocols and workflows provided in this guide are intended to facilitate the accurate and reproducible characterization of these and other novel mGlu5 modulators.
References
- 1. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. allyxthera.com [allyxthera.com]
A Comparative Guide to ML353 and MPEP in mGlu5 Binding Assays
For researchers investigating the metabotropic glutamate receptor 5 (mGlu5), the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparison of two prominent allosteric modulators, ML353 and MPEP, with a focus on their performance in mGlu5 binding assays. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.
Data Presentation: Quantitative Comparison of Binding Affinity
The following table summarizes the binding affinities of this compound and MPEP (or its regioisomer 5MPEP) for the mGlu5 receptor, as determined by radioligand binding assays.
| Compound | Modulator Type | Binding Affinity (Ki) | Radioligand Used | Reference |
| This compound | Silent Allosteric Modulator (SAM) | 18.2 nM | [3H]methoxyPEPy | [1] |
| MPEP | Negative Allosteric Modulator (NAM) | 36 nM (IC50) | Not specified in this context | |
| 5MPEP | Silent Allosteric Modulator (SAM) | 388 nM | [3H]methoxyPEPy | [1][2] |
Key Observation: this compound demonstrates a significantly higher binding affinity for the mGlu5 receptor, with a Ki value more than 20-fold lower than that of 5MPEP, a compound often used as a reference silent allosteric modulator.[1][2] This enhanced affinity suggests that this compound can be utilized at lower concentrations in in vitro studies, potentially reducing the risk of off-target effects.
Experimental Protocols: mGlu5 Radioligand Competition Binding Assay
This section details a representative protocol for a radioligand competition binding assay to determine the affinity of unlabeled test compounds, such as this compound and MPEP, for the mGlu5 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the mGlu5 receptor.
Materials:
-
Radioligand: [3H]methoxy-PEPy (a high-affinity, selective antagonist for the mGlu5 receptor)
-
Membrane Preparation: Membranes isolated from a cell line expressing the mGlu5 receptor (e.g., HEK293 cells)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compounds: Unlabeled this compound or MPEP at various concentrations
-
Non-specific Binding Control: A high concentration of an unlabeled mGlu5 antagonist (e.g., MPEP)
-
Filtration Apparatus: Glass fiber filters and a cell harvester
-
Scintillation Cocktail and Counter
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing mGlu5 receptors in an appropriate ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of [3H]methoxy-PEPy (typically close to its dissociation constant, Kd).
-
Add varying concentrations of the unlabeled test compound (this compound or MPEP).
-
For determining non-specific binding, add a high concentration of unlabeled MPEP to separate wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Mandatory Visualization: mGlu5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the metabotropic glutamate receptor 5 (mGlu5).
This guide provides a foundational comparison of this compound and MPEP in the context of mGlu5 binding assays. The superior binding affinity of this compound makes it a valuable tool for precise in vitro investigations of the mGlu5 receptor. The provided experimental protocol and signaling pathway diagram offer practical resources for researchers in the field.
References
- 1. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - PubMed [pubmed.ncbi.nlm.nih.gov]
ML353: A Highly Selective Silent Allosteric Modulator of the mGlu5 Receptor
For researchers, scientists, and drug development professionals, ML353 has emerged as a potent and selective tool for probing the function of the metabotropic glutamate receptor 5 (mGlu5). This comparison guide provides an objective overview of this compound's selectivity profile against other mGlu receptors, supported by experimental data and detailed methodologies.
This compound is a silent allosteric modulator (SAM) of the mGlu5 receptor, binding to a topographically distinct site from the endogenous ligand glutamate. This interaction does not alter the receptor's response to glutamate but can block the binding of other allosteric modulators. With a high affinity for mGlu5, evidenced by a Ki value of 18.2 nM, this compound offers a valuable tool for dissecting the specific roles of this receptor in complex biological systems.[1]
Superior Selectivity Profile of this compound
A key advantage of this compound is its exceptional selectivity for the mGlu5 receptor over other mGlu receptor subtypes. Experimental data demonstrates that this compound exhibits greater than 200-fold selectivity for mGlu5 over mGluR1, mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, and mGluR8. This high degree of selectivity minimizes off-target effects, ensuring that observed biological responses can be confidently attributed to the modulation of mGlu5.
| Receptor Subtype | This compound Activity (IC50 or Ki) | Selectivity Fold vs. mGlu5 |
| mGlu5 | 18.2 nM (Ki) | - |
| mGlu1 | > 10 µM (IC50) | > 549 |
| mGlu2 | > 10 µM (IC50) | > 549 |
| mGlu3 | > 10 µM (IC50) | > 549 |
| mGlu4 | > 10 µM (IC50) | > 549 |
| mGlu6 | > 10 µM (IC50) | > 549 |
| mGlu7 | > 10 µM (IC50) | > 549 |
| mGlu8 | > 10 µM (IC50) | > 549 |
Table 1: Selectivity profile of this compound against mGlu receptor subtypes. Data derived from functional calcium mobilization assays.
Understanding this compound's Mechanism of Action
This compound functions as a silent allosteric modulator. This means it binds to an allosteric site on the mGlu5 receptor but does not, on its own, activate the receptor or affect the signaling induced by the binding of the natural ligand, glutamate, to its orthosteric site. However, by occupying the allosteric site, this compound can prevent other allosteric modulators, such as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), from binding and exerting their effects.
References
A Comparative Analysis of ML353 and Other mGlu5 Negative Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of ML353 and other prominent mGlu5 negative allosteric modulators (NAMs), supported by experimental data. This analysis aims to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates targeting the metabotropic glutamate receptor 5 (mGlu5).
The metabotropic glutamate receptor 5 (mGlu5), a Class C G protein-coupled receptor (GPCR), is a key player in excitatory neurotransmission and synaptic plasticity.[1][2] Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, including Fragile X syndrome, anxiety, depression, and addiction, making it a significant target for drug discovery.[3][4] Negative allosteric modulators, which bind to a topographically distinct site from the endogenous ligand glutamate, offer a more nuanced approach to receptor modulation with the potential for greater selectivity and improved side-effect profiles compared to orthosteric ligands.[2][3]
This guide focuses on a comparative analysis of this compound, a selective mGlu5 silent allosteric modulator (SAM), against other well-characterized mGlu5 NAMs. While NAMs inhibit the receptor's response to an agonist, SAMs are neutral ligands that bind to an allosteric site without affecting the agonist's activity but can block the binding of other allosteric modulators.[5][6]
Quantitative Comparison of mGlu5 NAMs
The following table summarizes key in vitro pharmacological parameters for this compound and a selection of other widely studied mGlu5 NAMs. These parameters are crucial for comparing the potency, affinity, and binding kinetics of these compounds.
| Compound | Type | Ki (nM) | IC50 (nM) (Assay) | Residence Time (min) | Key Features |
| This compound | SAM | 18.2[6][7] | N/A (Silent Modulator) | Not Reported | High affinity for the MPEP binding site; serves as a pharmacological blocking agent.[7] |
| MPEP | NAM | 2.5 - 12 | 16 (Ca2+) | <10 | A prototypical mGlu5 NAM, but has off-target effects, including weak NMDA receptor antagonism.[8] |
| MTEP | NAM | 2.3 - 5.2 | 5.2 (Ca2+) | <10 | Higher selectivity than MPEP.[8] |
| Fenobam | NAM | 30 | 30 (Ca2+) | Not Reported | An early anxiolytic found to be an mGlu5 NAM with inverse agonist activity.[8] |
| Basimglurant | NAM | 0.43 | 1.8 (IP1) | >400 | Long receptor residence time; has been in clinical trials.[9] |
| Mavoglurant (AFQ056) | NAM | 0.58 | 2.9 (IP1) | >400 | Long receptor residence time; investigated in clinical trials for Fragile X syndrome and other disorders.[8][9] |
| Dipraglurant | NAM | 1.8 | 12 (IP1) | <10 | Shorter residence time; has progressed to Phase III clinical trials for levodopa-induced dyskinesia in Parkinson's disease.[8][9] |
| CTEP | NAM | 0.7 | 2.2 (Ca2+) | Not Reported | High potency and selectivity.[8] |
Signaling Pathways of mGlu5
Activation of mGlu5 receptors, which are preferentially coupled to Gαq/11 proteins, initiates a canonical signaling cascade.[3] This involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][10] These events, in turn, modulate the activity of various downstream effectors, including mitogen-activated protein kinases (MAPKs) like ERK1/2.[3][11] The receptor's signaling is not confined to the cell surface; intracellular mGlu5 receptors can activate distinct signaling pathways.[10][11][12]
Canonical mGlu5 Signaling Pathway
Experimental Protocols
The characterization and comparison of mGlu5 NAMs rely on a set of standardized in vitro assays. Below are the detailed methodologies for key experiments frequently cited in the literature.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) and binding kinetics (kon and koff) of a test compound for the mGlu5 receptor.
Radioligand Binding Assay Workflow
Detailed Steps:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the rat or human mGlu5 receptor.[13]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled mGlu5 allosteric antagonist, such as [³H]methoxyPEPy, and a range of concentrations of the unlabeled test compound.[9][13] The incubation is typically performed in an assay buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4) at room temperature for a defined period (e.g., 60 minutes).[13][14]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[14]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known mGlu5 NAM (e.g., 10 µM MPEP).[14] The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is subsequently converted to a Ki value using the Cheng-Prusoff equation. For kinetic studies, association and dissociation rates are measured over time.[9]
Intracellular Calcium (Ca²⁺) Mobilization Assay
This functional assay measures the ability of a compound to inhibit glutamate-induced increases in intracellular calcium concentration, providing an IC₅₀ value as a measure of potency.
Calcium Mobilization Assay Workflow
Detailed Steps:
-
Cell Plating: HEK293 cells stably expressing rat mGlu5 are plated in 96-well plates and allowed to adhere overnight.[13]
-
Dye Loading: The cell culture medium is replaced with an assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and the cells are incubated to allow for dye loading.[13]
-
Compound Incubation: The cells are then pre-incubated with various concentrations of the test compound for a specific duration (e.g., 30 minutes) at 37°C.[9]
-
Glutamate Stimulation: An EC₈₀ concentration of glutamate is added to the wells to stimulate the mGlu5 receptors.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity using an instrument like a FlexStation or FLIPR.
-
Data Analysis: The fluorescence data is normalized, and concentration-response curves are generated to calculate the IC₅₀ value for the test compound.
Inositol Monophosphate (IP₁) Accumulation Assay
This assay provides another measure of functional antagonism by quantifying the accumulation of inositol monophosphate (IP₁), a downstream product of PLC activation.
IP1 Accumulation Assay Workflow
Detailed Steps:
-
Cell Seeding: Cells expressing mGlu5 are seeded into 96-well plates.
-
Compound Incubation: The cells are pre-incubated with the test compound in an assay buffer containing lithium chloride (LiCl), which inhibits the breakdown of IP₁.
-
Glutamate Stimulation: The cells are then stimulated with glutamate for a defined period.
-
IP₁ Measurement: Following stimulation, the cells are lysed, and the accumulated IP₁ is measured using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF).[14]
-
Data Analysis: The results are used to generate concentration-response curves and calculate the IC₅₀ of the NAM.
Conclusion
The landscape of mGlu5 negative allosteric modulators is diverse, with compounds exhibiting a wide range of potencies, affinities, and kinetic profiles. This compound stands out as a high-affinity silent allosteric modulator, making it an invaluable tool for probing the mGlu5 receptor and for competitive binding studies to elucidate the binding sites of other modulators.[7] In contrast, NAMs like basimglurant and mavoglurant are characterized by their very long receptor residence times, a property that may contribute to sustained in vivo efficacy but also potential for target-related side effects.[9] Other NAMs, such as dipraglurant, have shorter residence times and have shown promise in clinical trials for specific indications.[8][9]
The choice of an appropriate mGlu5 NAM for a particular research question or therapeutic application will depend on a careful consideration of these pharmacological parameters. For studies requiring a "blocking" agent without intrinsic negative efficacy, this compound is an excellent choice. For investigations into the therapeutic potential of mGlu5 inhibition, NAMs with varying kinetic profiles provide a range of options to explore the relationship between receptor occupancy, signaling inhibition, and physiological outcomes. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable in vitro characterization of novel mGlu5 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Location-Dependent Signaling of the Group 1 Metabotropic Glutamate Receptor mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
A Tale of Two Modulators: A Comparative Guide to the mGlu5 Silent Allosteric Modulator ML353 and Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The metabotropic glutamate receptor 5 (mGlu5) stands as a pivotal target in the landscape of central nervous system (CNS) drug discovery, implicated in a spectrum of neurological and psychiatric disorders. Allosteric modulation of mGlu5 offers a nuanced approach to regulating its activity, providing advantages over traditional orthosteric ligands. This guide provides an objective comparison of a distinct type of allosteric modulator, the silent allosteric modulator (SAM) ML353, with the more broadly studied positive allosteric modulators (PAMs) of mGlu5. We will delve into their disparate mechanisms of action, present supporting experimental data, and provide detailed experimental protocols.
Distinguishing Mechanisms: Silence vs. Potentiation
The fundamental difference between this compound and mGlu5 PAMs lies in their effect on the receptor's response to the endogenous agonist, glutamate.
-
Positive Allosteric Modulators (PAMs) : These molecules bind to an allosteric site on the mGlu5 receptor and enhance the receptor's response to glutamate. This potentiation can manifest as an increase in the potency (leftward shift in the agonist dose-response curve) and/or the efficacy (increase in the maximal response) of glutamate. Some PAMs, termed "ago-PAMs," can also exhibit intrinsic agonist activity, activating the receptor even in the absence of glutamate.[1][2]
-
Silent Allosteric Modulators (SAMs) : In contrast, SAMs like this compound bind to an allosteric site but do not, by themselves, alter the signaling mediated by the orthosteric agonist through the canonical Gq pathway.[3] this compound is a high-affinity ligand for the MPEP binding site, the same site targeted by many PAMs and negative allosteric modulators (NAMs).[3] While "silent" in the context of canonical signaling, SAMs can block the binding and effects of other allosteric modulators that share the same binding site.[3]
This distinction is critical. While PAMs amplify the natural signaling of glutamate, SAMs can act as gatekeepers of the allosteric site, preventing other modulators from exerting their effects without directly interfering with glutamate's primary signaling function.
Comparative Pharmacology of this compound and Representative mGlu5 PAMs
The following tables summarize the quantitative data for this compound and a selection of well-characterized mGlu5 PAMs, categorized by their binding sites and pharmacological profiles. It is important to note that this data is compiled from various sources and experimental conditions may differ.
Table 1: Profile of the mGlu5 Silent Allosteric Modulator this compound
| Compound | Type | Binding Site | Ki (nM) | Effect on Glutamate-Mediated Calcium Mobilization |
| This compound | SAM | MPEP | 18.2 | No potentiation or inhibition |
Data compiled from multiple sources.[3]
Table 2: Profiles of Representative mGlu5 Positive Allosteric Modulators (PAMs)
| Compound | Type | Binding Site | EC50 / Ki (nM) | Key Characteristics |
| CDPPB | Pure PAM | MPEP | EC50 ≈ 27 | Potentiates glutamate response; brain penetrant with in vivo efficacy in antipsychotic models.[4][5] |
| CPPHA | Pure PAM | Non-MPEP | - | Binds to a distinct allosteric site; shows differential effects on signaling pathways compared to MPEP-site PAMs.[5][6][7] |
| VU0424465 | Ago-PAM | MPEP | Ki = 11.8; EC50 (agonist) = 171 | Exhibits robust intrinsic agonist activity in addition to potentiation of glutamate.[8][9] |
Data compiled from multiple sources. EC50 values for PAMs typically refer to their potentiation of a sub-maximal glutamate concentration.
Signaling Pathways and Modulator Intervention
The canonical signaling pathway for mGlu5 involves its coupling to the Gq/11 G-protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.
Below is a diagram illustrating this pathway and the distinct points of intervention for SAMs and PAMs.
Experimental Methodologies
The characterization of this compound and mGlu5 PAMs involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the modulator for the allosteric site.
-
Protocol:
-
Membranes from cells expressing the mGlu5 receptor (e.g., HEK293 cells) are prepared.
-
The membranes are incubated with a radiolabeled ligand that binds to the allosteric site of interest (e.g., [3H]MPEP for the MPEP site).
-
Increasing concentrations of the test compound (this compound or a PAM) are added to compete with the radioligand for binding.
-
The amount of bound radioactivity is measured, and the Ki value is calculated from the competition curve.[10][11]
-
2. Functional Assays (Calcium Mobilization):
-
Objective: To assess the functional effect of the modulator on glutamate-induced mGlu5 activation.
-
Protocol:
-
Cells expressing mGlu5 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
For PAMs, the cells are treated with the test compound followed by a sub-maximal concentration of glutamate (e.g., EC20). The increase in fluorescence, indicating intracellular calcium release, is measured. The potentiation is quantified by the leftward shift in the glutamate dose-response curve (fold-shift).
-
For SAMs like this compound, the compound is added alone and in the presence of various concentrations of glutamate to confirm that it does not alter the glutamate dose-response curve.[12]
-
To confirm binding to the MPEP site, a SAM can be shown to block the effects of a known MPEP-site PAM or NAM.
-
Below is a workflow diagram for a typical in vitro characterization of an mGlu5 modulator.
In Vivo Studies
-
Objective: To evaluate the physiological and behavioral effects of the modulators in animal models.
-
Protocols:
-
Pharmacokinetic (PK) and Brain Penetration Studies: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its ability to cross the blood-brain barrier.
-
Behavioral Models: Depending on the therapeutic indication, various animal models are used. For example, in models of psychosis, the ability of a compound to reverse amphetamine-induced hyperlocomotion is often assessed.[5] For cognitive enhancement, models like the novel object recognition test are employed.[13]
-
Electrophysiology: To measure the effects of the modulator on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), in brain slices.
-
Differential In Vivo Effects and Therapeutic Implications
The distinct mechanisms of SAMs and PAMs translate to different in vivo profiles and therapeutic potential.
-
mGlu5 PAMs have shown efficacy in preclinical models of psychosis and cognitive deficits.[5][13] However, there are concerns that excessive potentiation of mGlu5 signaling by PAMs, especially ago-PAMs, could lead to adverse effects such as seizures.[1] The development of "biased PAMs" that selectively potentiate certain downstream signaling pathways over others is an area of active research to mitigate these risks.[14][15]
-
mGlu5 SAMs like this compound and BMS-984923 present a novel therapeutic strategy. By binding to the allosteric site without affecting canonical glutamate signaling, they can be used to block the effects of other allosteric modulators.[3] More recently, it has been shown that a SAM can disrupt the interaction of mGlu5 with other proteins, such as the cellular prion protein (PrPC) which is implicated in the pathology of Alzheimer's disease, without altering normal glutamate transmission.[3][16] This suggests that SAMs could offer a highly targeted therapeutic approach with a potentially wider therapeutic window compared to PAMs or NAMs.[3]
Conclusion
The distinction between the silent allosteric modulator this compound and the diverse family of mGlu5 positive allosteric modulators is a testament to the complexity and richness of mGlu5 pharmacology. While PAMs offer a strategy to enhance endogenous glutamate signaling, their clinical development requires careful consideration of potential over-activation. This compound, as a high-affinity SAM, provides a unique tool to dissect the roles of the mGlu5 allosteric site and opens up new avenues for therapeutic intervention that may circumvent the challenges associated with directly modulating glutamate's canonical signaling pathway. The continued exploration of these different classes of allosteric modulators will undoubtedly refine our understanding of mGlu5 function and pave the way for novel treatments for a range of CNS disorders.
References
- 1. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Impact of Allosteric Agonist Activity of Selective Positive Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 in Regulating Central Nervous System Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Allosteric potentiators of metabotropic glutamate receptor subtype 5 have differential effects on different signaling pathways in cortical astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a Selective Allosteric Agonist of mGlu5 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biased mGlu5-Positive Allosteric Modulators Provide In Vivo Efficacy without Potentiating mGlu5 Modulation of NMDAR Currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ML353 Effects and a Profile of the UOK353 Cell Line: A Comparative Guide
In the landscape of pharmacological research and cancer biology, precision in terminology and a clear understanding of available tools are paramount. This guide addresses the distinct yet potentially intersecting worlds of the chemical compound ML353 , a selective mGlu5 silent allosteric modulator, and the human renal medullary carcinoma cell line, UOK353 . Initial inquiries often conflate these two, and this guide serves to clarify their individual characteristics, mechanisms of action, and applications in scientific research.
This document is structured into two main parts. Part 1 provides a comprehensive overview of the compound this compound, its mechanism of action, and a comparison with other mGluR5 modulators. Part 2 details the characteristics of the UOK353 cell line and presents key experimental findings from studies utilizing this important cancer model.
Part 1: The Silent Allosteric Modulator - this compound
This compound is a selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] Unlike agonists or antagonists that directly activate or block the receptor's primary binding site, and unlike positive or negative allosteric modulators (PAMs or NAMs) that enhance or diminish the effect of the natural ligand (glutamate), a SAM binds to an allosteric site without altering the receptor's basal activity or its response to glutamate. The primary function of a SAM is to block the binding of other allosteric modulators.[2] In recent research, particularly in the context of neurodegenerative diseases like Alzheimer's, compounds identical to this compound (also known as BMS-984923 and ALX-001) have been shown to selectively block the pathogenic activation of mGluR5 while preserving normal physiological glutamate signaling.[3][4]
Mechanism of Action of this compound
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and neurotransmission. Its dysregulation has been implicated in various neurological and psychiatric disorders, as well as in some cancers.
mGluR5 Signaling Pathway and Modulation
Caption: Mechanism of mGluR5 modulation.
While research on this compound has predominantly focused on neuroscience, the role of mGluR5 in cancer presents a compelling area for future investigation. The receptor has been implicated in the proliferation and survival of various cancer cells. Therefore, modulators like this compound could be valuable tools to dissect the specific roles of allosteric mGluR5 regulation in oncology.
Comparison with Other mGluR5 Modulators
To understand the unique properties of this compound, it is useful to compare it with other types of mGluR5 allosteric modulators.
| Modulator Type | Example Compound(s) | Mechanism of Action | Potential Therapeutic Application |
| Silent Allosteric Modulator (SAM) | This compound (BMS-984923, ALX-001) | Binds to an allosteric site without affecting agonist-mediated signaling but blocks other allosteric modulators. | Neurodegenerative diseases (by blocking pathogenic interactions while preserving normal function).[5][3][4] |
| Negative Allosteric Modulator (NAM) | MPEP, MTEP, Fenobam, Basimglurant, Mavoglurant | Binds to an allosteric site and reduces the affinity and/or efficacy of glutamate. | Anxiety, Fragile X syndrome, Parkinson's disease.[6][7][8][9][10] |
| Positive Allosteric Modulator (PAM) | CDPPB, ADX47273, VU-29 | Binds to an allosteric site and increases the affinity and/or efficacy of glutamate. | Schizophrenia, cognitive disorders.[11][12][13][14] |
Experimental Protocols for Studying mGluR5 Modulators
The characterization of mGluR5 modulators typically involves a series of in vitro assays to determine their affinity, potency, and mechanism of action.
Calcium Mobilization Assay:
-
Cell Culture: HEK293 cells stably expressing the rat mGluR5 are plated in 96-well plates.[11]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds (e.g., this compound, NAMs, PAMs) are added to the wells.
-
Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or DHPG) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FlexStation).[11] For a SAM like this compound, no change in the glutamate-induced signal is expected, but it should block the effect of a co-administered PAM or NAM.[6]
Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes are prepared from cells or tissues expressing mGluR5.[11]
-
Incubation: Membranes are incubated with a radiolabeled mGluR5 allosteric modulator (e.g., [3H]MPEP) in the presence of varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting to determine the binding affinity (Ki) of the test compound.[11]
Part 2: The UOK353 Cell Line - A Model for Renal Medullary Carcinoma
The UOK353 cell line is a novel, patient-derived model of renal medullary carcinoma (RMC), a rare and aggressive form of kidney cancer that predominantly affects young individuals of African or Mediterranean descent with sickle cell trait.[15][16]
Characteristics of the UOK353 Cell Line
| Characteristic | Description |
| Origin | Derived from a primary tumor of a 42-year-old African-American female with sickle cell trait.[15] |
| Histology | Renal Medullary Carcinoma (RMC).[15][16] |
| Key Genetic Feature | Loss of expression of the SMARCB1 (INI1) tumor suppressor protein.[15][16] |
| Doubling Time | Approximately 72 hours.[15] |
| In Vivo Model | Forms tumor xenografts in nude mice, providing a model for in vivo studies.[16] |
Experimental Findings with the UOK353 Cell Line
High-throughput screening of a library of FDA-approved drugs and clinical trial compounds on UOK353 cells has identified several potential therapeutic agents.[16]
High-Throughput Drug Screening Workflow
Caption: High-throughput screening workflow for UOK353 cells.
Key Findings from Drug Screening:
A significant finding from these screens was the sensitivity of UOK353 cells to the proteasome inhibitor bortezomib .[15][16] Furthermore, a synergistic effect was observed when bortezomib was combined with the chemotherapy drug cisplatin .[15][16]
| Treatment | Effect on UOK353 Cell Viability |
| Bortezomib (single agent) | Significant decrease in cell viability.[15][16] |
| Cisplatin (single agent) | Less effective than bortezomib.[15] |
| Bortezomib + Cisplatin (combination) | Synergistic decrease in cell viability, more effective than either agent alone.[15][16] |
The pro-apoptotic effects of the bortezomib and cisplatin combination have been observed in other cancer cell lines, often involving the upregulation of caspases and pro-apoptotic Bcl-2 family members.[17] In some contexts, bortezomib can potentiate the effects of cisplatin in resistant cells.[18]
Another key characteristic of the UOK353 cell line is the overexpression of EZH2, a component of the polycomb repressive complex 2 (PRC2).[15][16] Inhibition of EZH2 has been shown to decrease the viability of RMC tumor spheroids, suggesting it as a potential therapeutic target.[15][16]
Experimental Protocols for UOK353 Studies
Cell Viability Assay (e.g., CellTiter-Glo):
-
Cell Seeding: UOK353 cells are seeded into 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with various concentrations of the test compounds (e.g., bortezomib, cisplatin, or their combination) for 48 hours.[16]
-
Reagent Addition: CellTiter-Glo reagent is added to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: Luminescence is measured using a plate reader.
-
Data Analysis: The results are normalized to untreated controls to determine the percentage of cell viability and calculate IC50 values.
EZH2 Inhibition in 3D Spheroid Culture:
-
Spheroid Formation: UOK353 cells are cultured in ultra-low attachment plates to promote the formation of 3D spheroids.
-
Inhibitor Treatment: Spheroids are treated with EZH2 inhibitors (e.g., JQEZ5, GSK126, EPZ-6438) at various concentrations.[16]
-
Long-term Culture: The treated spheroids are cultured for an extended period (e.g., 14 days) to assess the long-term effects on viability.[16]
-
Viability Assessment: Spheroid viability can be assessed using methods like 3D CellTiter-Glo or by measuring spheroid size and morphology.
References
- 1. medkoo.com [medkoo.com]
- 2. Approaches for Probing Allosteric Interactions at 7 Transmembrane Spanning Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes [pubmed.ncbi.nlm.nih.gov]
- 5. allyxthera.com [allyxthera.com]
- 6. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic glutamate receptor 5 negative allosteric modulators as novel tools for in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis Reveals Multiple Mechanisms of Allosteric Modulation of the mGlu5 Receptor in Rat Astroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Metabotropic Glutamate Receptor 5 Positive Allosteric Modulator Acts at a Unique Site and Confers Stimulus Bias to mGlu5 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel renal medullary carcinoma cell lines, UOK353 and UOK360, provide preclinical tools to identify new therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel renal medullary carcinoma cell lines, UOK353 and UOK360, provide preclinical tools to identify new therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic effects of cisplatin and proteasome inhibitor bortezomib on human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic effects of combining proteasome inhibitors with chemotherapeutic drugs in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacology of ML353 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of ML353, a selective silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGlu5), and its analogs. This document summarizes key quantitative data, details experimental protocols, and visualizes the relevant biological pathways and workflows.
This compound is a potent and selective ligand for the mGlu5 receptor, acting as a silent allosteric modulator with a Ki value of 18.2 nM.[1] Unlike positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), SAMs bind to an allosteric site on the receptor without altering the binding or efficacy of the endogenous ligand, glutamate. Instead, they can block the effects of other allosteric modulators.[1] this compound was developed from a picolinamide acetylene chemical series and represents a significant improvement in affinity over previous mGlu5 SAMs, such as 5MPEP.[1]
Quantitative Pharmacological Data
The following table summarizes the in vitro pharmacological data for this compound and a selection of its analogs from the picolinamide acetylene series. The data highlights the structure-activity relationship (SAR) within this series, demonstrating how modifications to the chemical scaffold impact the affinity and functional activity at the mGlu5 receptor.
| Compound | Structure | Ki (nM) for mGlu5 | Functional Activity |
| This compound (VU0478006) | 5-((3-fluorophenyl)ethynyl)-N-((R)-1-(3-hydroxy-3-methylbutan-2-yl)picolinamide) | 18.2 | Silent Allosteric Modulator (SAM) |
| Analog 1 | 5-((3-fluorophenyl)ethynyl)-N-(oxetan-3-yl)picolinamide | 138 | Positive Allosteric Modulator (PAM) |
| Analog 2 | 5-((3-fluorophenyl)ethynyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)picolinamide | 230 | Positive Allosteric Modulator (PAM) |
| Analog 3 | 5-((3-fluorophenyl)ethynyl)-N-(1-methylpiperidin-4-yl)picolinamide | >10,000 | Inactive |
Signaling Pathway of mGlu5 Allosteric Modulation
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that is typically coupled to the Gq/11 signaling pathway. Upon activation by glutamate, mGlu5 stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Silent allosteric modulators like this compound bind to a separate site on the receptor and do not affect this primary signaling cascade but can prevent other allosteric modulators from binding and influencing the receptor's function.
Caption: mGlu5 receptor signaling pathway and points of allosteric modulation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacological data. The following are summaries of key experimental protocols used to characterize this compound and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound to the target receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the mGlu5 receptor by the test compound.
-
Materials:
-
Membranes from cells expressing the mGlu5 receptor.
-
Radioligand (e.g., [3H]-MPEP or [3H]-methoxyPEPy).
-
Test compounds (this compound and analogs).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium (iCa2+) Mobilization Assay
This functional assay measures the ability of a compound to modulate the receptor's response to an agonist.
-
Objective: To determine if a compound acts as a PAM, NAM, or SAM by measuring changes in intracellular calcium levels in response to glutamate.
-
Materials:
-
Cells expressing the mGlu5 receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Glutamate (agonist).
-
Test compounds.
-
Fluorometric imaging plate reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Load the cells with the calcium indicator dye.
-
Add the test compound at various concentrations.
-
Stimulate the cells with a sub-maximal concentration of glutamate (EC20 or EC50).
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
A PAM will increase the glutamate response, a NAM will decrease it, and a SAM will have no effect on its own but will block the effect of other allosteric modulators.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel mGlu5 allosteric modulators like this compound.
Caption: A typical drug discovery workflow for mGlu5 allosteric modulators.
This guide provides a foundational understanding of the comparative pharmacology of this compound and its analogs. For more in-depth information, researchers are encouraged to consult the primary literature cited.
References
Validating the In Vivo Efficacy of ML353: A Comparative Guide to mGlu5 Silent Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ML353, a selective mGlu5 silent allosteric modulator (SAM), with alternative compounds. Due to the limited availability of published in vivo efficacy data for this compound, this guide will focus on its well-characterized in vitro profile and draw comparisons with a functionally similar mGlu5 SAM, BMS-984923, for which in vivo data is available. This approach allows for an objective evaluation of the potential therapeutic utility of mGlu5 SAMs.
Introduction to this compound (VU0478006)
The mGlu5 Signaling Pathway
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its signaling cascade is complex and can be initiated through both canonical and non-canonical pathways.
Comparative Analysis: this compound vs. Alternative mGlu5 Modulators
To understand the potential in vivo efficacy of this compound, we will compare it to other mGlu5 allosteric modulators with published in vivo data. This comparison includes a silent allosteric modulator (BMS-984923), a negative allosteric modulator (MTEP), and a positive allosteric modulator (VU0360172).
| Feature | This compound (SAM) | BMS-984923 (SAM) | MTEP (NAM) | VU0360172 (PAM) |
| Mechanism of Action | Silent Allosteric Modulator | Silent Allosteric Modulator | Negative Allosteric Modulator | Positive Allosteric Modulator |
| Effect on Glutamate Signaling | No intrinsic effect on glutamate-mediated signaling. | No intrinsic effect on glutamate-mediated signaling. | Inhibits glutamate-mediated signaling. | Potentiates glutamate-mediated signaling. |
| Reported In Vivo Model | Data not available. | APPswe/PS1ΔE9 mouse model of Alzheimer's Disease. | Rodent models of anxiety. | Rat model of amphetamine-induced hyperlocomotion. |
| Reported In Vivo Efficacy | Data not available. | Rescued memory deficits and synaptic depletion. | Anxiolytic-like activity. | Reversal of hyperlocomotion, suggesting antipsychotic potential. |
| Reference | [1] | [4][5] | [1] | [3] |
In Vivo Efficacy of BMS-984923: A Case Study
The study by Haas et al. (2017) provides a robust example of the in vivo therapeutic potential of an mGlu5 SAM in a preclinical model of Alzheimer's disease.
Experimental Protocol:
-
Animal Model: APPswe/PS1ΔE9 transgenic mice, a model for Alzheimer's disease.
-
Treatment: BMS-984923 was administered for 4 weeks.
-
Behavioral Assay: Novel object recognition test to assess memory.
-
Neuropathological Analysis: Immunohistochemistry to quantify synaptic density.
Quantitative Data Summary:
| Outcome Measure | Vehicle-treated AD Mice | BMS-984923-treated AD Mice | Wild-type Mice |
| Novel Object Recognition (Recognition Index) | ~0.5 (no preference) | ~0.65 (significant preference for novel object) | ~0.7 |
| Synaptic Density (relative to wild-type) | Significantly reduced | Restored to near wild-type levels | 100% |
Data are approximations based on graphical representations in the source publication for illustrative purposes.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating the in vivo efficacy of a compound like an mGlu5 SAM and the logical relationships between different classes of mGlu5 allosteric modulators.
Conclusion
This compound is a valuable research tool for probing the function of the mGlu5 receptor due to its high affinity and silent allosteric modulator profile. While direct in vivo efficacy data for this compound is currently limited in the public domain, the successful preclinical validation of another mGlu5 SAM, BMS-984923, in a model of Alzheimer's disease, highlights the therapeutic potential of this class of compounds. The ability of SAMs to selectively block pathological signaling without interfering with normal glutamate transmission presents a promising avenue for the development of novel therapeutics for neurological disorders. Future in vivo studies on this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mGluR | DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of mGlu5 Silent Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
Metabotropic glutamate receptor 5 (mGlu5) silent allosteric modulators (SAMs) represent a promising class of therapeutic agents for various neurological and psychiatric disorders. A thorough understanding of their pharmacokinetic (PK) profiles is paramount for successful drug development, enabling the optimization of dosing regimens and the prediction of clinical outcomes. This guide provides a comparative analysis of the pharmacokinetic profiles of several mGlu5 SAMs, supported by experimental data from preclinical and clinical studies.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for selected mGlu5 SAMs. It is important to note that direct comparisons between studies should be made with caution due to variations in study design, subject populations, and analytical methodologies.
| Compound | Species/Population | Dose | Cmax | Tmax | Half-life (t1/2) | Oral Bioavailability | Brain Penetration | Reference |
| Fenobam | Healthy Volunteers | 50 mg (oral, single) | 0 - 48.4 ng/mL (highly variable) | 2 - 4 h | - | Highly variable | - | [1] |
| Healthy Volunteers | 100 mg (oral, single) | 0.5 - 3.7 ng/mL (highly variable) | 2 - 6 h | - | Highly variable | - | [1] | |
| Healthy Volunteers | 150 mg (oral, single) | 0.1 - 32.2 ng/mL (highly variable) | 2 - 6 h | - | Highly variable | - | [1] | |
| Mice | 3-30 mg/kg (i.p.) | - | - | Rapidly cleared (< 1 h) | - | Rapidly concentrated in the brain | [2] | |
| Basimglurant | Rats | - | - | - | 7 h | ~50% | Good | [3] |
| Monkeys | - | - | 20 h | ~50% | Good | [3] | ||
| Humans (MDD patients) | Modified release | Statistically significant correlation between Cmax and dizziness | - | - | Good | Good | [4][5] | |
| Dipraglurant | Parkinson's Disease Patients | 100 mg (oral) | 1844 ng/mL (mean) | 1 h | - | - | - | [6] |
| Rats | 10 mg/kg (oral) | - | ~0.5 h | - | Good | Excellent | [7] | |
| M-5MPEP | - | - | Data not available | Data not available | Data not available | Data not available | Data not available | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are summaries of the experimental protocols for the key studies cited.
Fenobam Pharmacokinetic Study in Healthy Volunteers
-
Study Design: A randomized, double-blind, single-dose, parallel-group, placebo-controlled study.
-
Objective: To evaluate the pharmacokinetics and side effects of 50 mg, 100 mg, and 150 mg oral doses of fenobam.
-
Subjects: Healthy adult volunteers.
-
Procedure: Subjects were administered a single oral dose of fenobam (50, 100, or 150 mg) or a placebo. Blood samples were collected at predose and at multiple time points post-dose to determine the plasma concentrations of fenobam.
-
Analysis: Plasma concentrations of fenobam were measured using a validated analytical method. Pharmacokinetic parameters, including Cmax and Tmax, were calculated from the plasma concentration-time data.[1]
Basimglurant Pharmacokinetic and Exposure-Dizziness Modeling
-
Study Design: A population pharmacokinetic analysis using data from five clinical trials.
-
Objective: To characterize the pharmacokinetics of basimglurant and to explore the relationship between its exposure and the incidence of dizziness.
-
Subjects: 288 trial participants, including healthy subjects and patients with Major Depressive Disorder (MDD).
-
Procedure: Data was collected from five clinical trials where subjects received daily oral administration of a modified-release formulation of basimglurant.
-
Analysis: A nonlinear mixed-effects modeling approach was used to develop a two-compartment disposition model with a transit compartment, lag time for absorption, and first-order elimination to describe the pharmacokinetics of basimglurant. A logistic regression model was used to evaluate the correlation between basimglurant Cmax and the incidence of dizziness.[4][5]
Dipraglurant Phase 2a Trial in Parkinson's Disease Patients
-
Study Design: A double-blind, placebo-controlled, randomized, 4-week, parallel-group, multicenter, dose-escalation clinical trial.
-
Objective: To assess the safety, tolerability, and efficacy of dipraglurant on levodopa-induced dyskinesia in Parkinson's disease (PD) patients.
-
Subjects: 76 PD subjects with moderate to severe levodopa-induced dyskinesia.
-
Procedure: Subjects received escalating doses of dipraglurant (from 50 mg once daily to 100 mg three times daily) or placebo for 4 weeks. Pharmacokinetic measurements were taken at three visits following a single dose.
-
Analysis: Plasma concentrations of dipraglurant were measured to determine pharmacokinetic parameters, including Tmax and Cmax.[6]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in pharmacokinetic analysis and the mechanism of action of mGlu5 SAMs, the following diagrams are provided.
Caption: A generalized workflow of a drug development process, highlighting the pharmacokinetic studies.
References
- 1. Blood-brain barrier penetration of felbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nihs.go.jp [nihs.go.jp]
- 5. Population Pharmacokinetic and Exposure-dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I randomized clinical trial testing the safety, tolerability and preliminary pharmacokinetics of the mGluR5 negative allosteric modulator GET 73 following single and repeated doses in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for ML353: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing ML353, a selective mGlu5 silent allosteric modulator (SAM), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While this compound is generally shipped as a non-hazardous chemical for research purposes, adherence to established laboratory waste management protocols is essential.[1] This guide provides essential information on the safe handling and disposal of this compound, alongside relevant chemical data and an overview of its associated signaling pathway.
Immediate Safety and Disposal Plan
It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal protocols. In the absence of a specific institutional SDS for this compound, the following general procedures should be followed.
Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves and lab coats, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedures:
-
Contact EHS: Your institution's Environmental Health and Safety department is the primary resource for guidance on chemical waste disposal. Provide them with the chemical name (this compound), CAS number (2990506-75-5), and any other available safety information.
-
Follow Institutional Guidelines: Adhere strictly to the waste collection, labeling, and storage procedures established by your institution.
-
Licensed Waste Disposal Vendor: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal vendor. Your EHS department will coordinate the pickup and disposal of the collected waste.
-
Do Not Dispose Down the Drain: Aqueous solutions of this compound should not be disposed of down the drain. While it has some solubility in PBS, this does not render it safe for sewer disposal.[2][3]
-
Avoid Incineration unless Permitted: Do not incinerate chemical waste unless it is a designated and approved method of disposal by your EHS department and the licensed waste vendor.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 2990506-75-5[1][4] |
| Molecular Formula | C19H15FN2O[1][4] |
| Molecular Weight | 306.34 g/mol [1][4] |
| Ki value | 18.2 nM[2][3] |
| Solubility in PBS (pH 7.4) | 16.9 µM[3][5] |
Experimental Protocols
This compound and the mGluR5 Signaling Pathway
This compound acts as a silent allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This means it binds to a site on the receptor that is different from the glutamate binding site and, on its own, does not activate the receptor. Instead, it can modulate the receptor's response to glutamate. The canonical signaling pathway for mGluR5 is initiated by the binding of glutamate, which leads to the activation of a Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[6][7]
Below is a diagram illustrating the logical flow of the canonical mGluR5 signaling pathway.
Canonical mGluR5 signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. probechem.com [probechem.com]
- 5. Identification of a high affinity MPEP-site silent allosteric modulator (SAM) for the metabotropic glutamate subtype 5 receptor (mGlu5) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Essential Safety and Logistical Information for Handling ML353
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of ML355, a selective ligand of the mGlu5 silent allosteric modulator (SAM) intended for research use only. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling ML353, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications and Use |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use and change them frequently, especially if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Engineering controls, such as a fume hood, are the preferred method for controlling exposure. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling Protocol
A standardized workflow for handling this compound will minimize the risk of contamination and exposure.
Storage Conditions
This compound is shipped as a non-hazardous chemical under ambient temperatures.[1] However, specific storage conditions are necessary to ensure its long-term stability.
| Storage Duration | Temperature | Additional Conditions |
| Short-term (days to weeks) | 0 - 4 °C | Dry and dark environment. |
| Long-term (months to years) | -20 °C | Dry and dark environment. |
Disposal Plan
The disposal of this compound and any associated contaminated materials must be conducted in accordance with institutional and local regulations for chemical waste.
Waste Disposal Workflow
Disposal Guidelines:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: Clearly label all waste containers with the contents, including the name "this compound," and any associated hazards.
-
Storage: Store waste in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
By adhering to these safety and logistical protocols, researchers can handle this compound responsibly, ensuring a safe laboratory environment and the integrity of their scientific work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
